Benzo[b]thiophen-3-ylmethanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-benzothiophen-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAPJPCDRSPNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380006 | |
| Record name | 1-(1-Benzothiophen-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55810-74-7 | |
| Record name | 1-(1-Benzothiophen-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-benzothiophen-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzo[b]thiophen-3-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Benzo[b]thiophen-3-ylmethanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a two-step process involving the formylation of benzo[b]thiophene to yield benzo[b]thiophene-3-carbaldehyde, followed by reductive amination to the desired primary amine, which is subsequently converted to its hydrochloride salt.
Core Synthesis Pathway
The principal synthetic route is outlined below, commencing with the commercially available benzo[b]thiophene.
Caption: Overall synthetic scheme for this compound.
Step 1: Formylation of Benzo[b]thiophene
The introduction of a formyl group at the 3-position of the benzo[b]thiophene ring is a critical first step. The Vilsmeier-Haack reaction is a widely employed and effective method for this transformation. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to achieve electrophilic substitution on the electron-rich benzo[b]thiophene ring.
Experimental Protocol: Vilsmeier-Haack Formylation
A representative procedure for the Vilsmeier-Haack formylation of benzo[b]thiophene is as follows:
-
Reagent Preparation: In a dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath.
-
Vilsmeier Reagent Formation: Phosphoryl chloride (POCl₃) is added dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. The mixture is then stirred for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Benzo[b]thiophene: A solution of benzo[b]thiophene in a suitable solvent (e.g., 1,2-dichloroethane) is added dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to a specific temperature (typically between 60-80 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured onto crushed ice. The mixture is then neutralized with a base, such as a saturated sodium bicarbonate solution, until a pH of 7-8 is reached. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude benzo[b]thiophene-3-carbaldehyde is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value |
| Starting Material | Benzo[b]thiophene |
| Reagents | N,N-Dimethylformamide (DMF), Phosphoryl Chloride (POCl₃) |
| Typical Molar Ratio | Benzo[b]thiophene : DMF : POCl₃ = 1 : 3 : 1.2 |
| Reaction Temperature | 0 °C (Vilsmeier reagent formation), 60-80 °C (Formylation) |
| Reaction Time | 2-6 hours |
| Typical Yield | 70-85% |
Step 2: Reductive Amination of Benzo[b]thiophene-3-carbaldehyde
The conversion of the aldehyde to the primary amine is accomplished through reductive amination. This one-pot reaction involves the formation of an intermediate imine by reacting the aldehyde with an ammonia source, followed by its immediate reduction to the amine using a suitable reducing agent.
Experimental Protocol: Reductive Amination
A typical procedure for the reductive amination of benzo[b]thiophene-3-carbaldehyde is as follows:
-
Reaction Setup: Benzo[b]thiophene-3-carbaldehyde is dissolved in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask.
-
Amine Source Addition: An ammonia source, such as ammonium chloride or a solution of ammonia in methanol, is added to the solution.
-
Reducing Agent Addition: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture at a controlled temperature (typically 0-25 °C). Sodium cyanoborohydride is often preferred as it is more selective for the iminium ion over the aldehyde.
-
Reaction Progression: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by TLC.
-
Work-up and Isolation: The reaction is quenched by the careful addition of water. The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude Benzo[b]thiophen-3-ylmethanamine.
-
Purification: The crude amine can be purified by column chromatography if necessary.
| Parameter | Value |
| Starting Material | Benzo[b]thiophene-3-carbaldehyde |
| Amine Source | Ammonium Chloride / Ammonia in Methanol |
| Reducing Agent | Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) |
| Typical Molar Ratio | Aldehyde : Amine Source : Reducing Agent = 1 : 10 : 1.5 |
| Solvent | Methanol or Ethanol |
| Reaction Temperature | 0-25 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 60-80% |
Step 3: Formation of the Hydrochloride Salt
To improve stability and handling, the free amine is converted to its hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: The purified Benzo[b]thiophen-3-ylmethanamine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred amine solution until the precipitation of the hydrochloride salt is complete.
-
Isolation: The resulting solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to afford this compound as a stable, crystalline solid.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Benzo[b]thiophene-3-carbaldehyde | C₉H₆OS | 162.21 | Yellowish solid | 57-59 |
| Benzo[b]thiophen-3-ylmethanamine | C₉H₉NS | 163.24 | Oil or low-melting solid | - |
| This compound | C₉H₁₀ClNS | 199.70 | White to off-white solid | >200 (decomposes) |
Note: The physical and spectral data should be confirmed by appropriate analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
In-Depth Technical Guide: Characterization of Benzo[b]thiophen-3-ylmethanamine hydrochloride (CAS Number: 55810-74-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophen-3-ylmethanamine hydrochloride, identified by CAS number 55810-74-7, is a heterocyclic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its benzothiophene core is a key structural motif in a range of biologically active molecules. This technical guide provides a summary of the available characterization data, potential biological roles, and relevant experimental context for this compound.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for this compound is not extensively detailed in publicly accessible literature, the following tables summarize its fundamental properties based on available information. It is important to note that some data for closely related benzothiophene derivatives is included for comparative purposes, as specific experimental values for the target compound are limited.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-benzothien-3-ylmethanamine hydrochloride | |
| Molecular Formula | C₉H₁₀ClNS | |
| Molecular Weight | 199.7 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | Room temperature, under inert atmosphere | |
| Purity | Typically ≥95% |
Table 2: Spectroscopic Data Summary (Predicted and from Related Compounds)
| Technique | Data Highlights (for related compounds or predicted) | Source |
| ¹H NMR | Aromatic protons in the benzothiophene ring, methylene protons adjacent to the amine, and amine protons. | General knowledge |
| ¹³C NMR | Aromatic and aliphatic carbons of the benzothiophene and methylamine moieties. | General knowledge |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). | General knowledge |
| Mass Spectrometry | Molecular ion peak corresponding to the free base (C₉H₉NS) and fragmentation patterns typical of benzothiophene derivatives. | General knowledge |
Synthesis and Experimental Protocols
General Synthetic Approach for 3-Substituted Benzothiophenes:
One common method for the synthesis of 3-substituted benzo[b]thiophenes involves the acid-catalyzed cyclization of arylthiomethyl ketones.[1] Alternative modern approaches include aryne reactions with alkynyl sulfides, which allow for a one-step intermolecular synthesis of a wide range of 3-substituted benzothiophenes.[2]
Illustrative Experimental Workflow for Synthesis:
The following diagram illustrates a generalized workflow for a potential synthesis of this compound, based on common organic chemistry transformations.
Caption: Generalized synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Benzo[b]thiophene derivatives are known to exhibit a wide range of biological activities, and this compound is noted as an intermediate in the synthesis of pharmaceuticals targeting the central nervous system.[3] Specifically, derivatives of benzo[b]thiophene have been investigated for their affinity for serotonin (5-HT) receptors .[3]
Potential Role as a Serotonin Receptor Modulator:
The structural similarity of the benzothiophene core to endogenous ligands suggests that this compound could serve as a scaffold for molecules that interact with neurotransmitter receptors. Serotonin receptors are a diverse group of G protein-coupled receptors and ligand-gated ion channels that are involved in numerous physiological and psychological processes.[4] Modulation of these receptors is a key strategy in the treatment of depression, anxiety, and other neurological disorders.
Hypothetical Signaling Pathway Interaction:
The diagram below illustrates a hypothetical interaction of a drug derived from this compound with a generic serotonin receptor signaling pathway.
Caption: Hypothetical signaling pathway for a serotonin receptor targeted by a derivative.
Safety and Handling
Based on available safety data sheets, this compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
This compound (CAS 55810-74-7) is a valuable building block in medicinal chemistry, particularly for the development of compounds targeting the central nervous system. While detailed, publicly available characterization data is sparse, its structural features and the known biological activities of related benzothiophene derivatives suggest its potential as a precursor for novel therapeutics, especially those modulating serotonergic pathways. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and potential therapeutic applications.
References
- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 2. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-HT receptor - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of Benzo[b]thiophen-3-ylmethanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of Benzo[b]thiophen-3-ylmethanamine hydrochloride (CAS Number: 55810-74-7).[1] Due to the limited availability of a complete, published dataset for this specific salt, this guide synthesizes expected spectroscopic data based on the analysis of closely related benzo[b]thiophene derivatives and fundamental principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided.
Chemical Structure and Properties
-
IUPAC Name: 1-benzothiophen-3-ylmethanamine hydrochloride
-
Molecular Formula: C₉H₁₀ClNS[1]
-
Molecular Weight: 199.70 g/mol
-
Physical Form: Solid[1]
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are predicted based on data from analogous compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 8.1 - 7.8 | m | 2H | Aromatic protons (positions 4 and 7) |
| ~ 7.5 - 7.3 | m | 3H | Aromatic protons (positions 2, 5, and 6) |
| ~ 4.3 | s | 2H | Methylene protons (-CH₂-) |
| ~ 8.5 | br s | 3H | Ammonium protons (-NH₃⁺) |
Solvent: DMSO-d₆. The protonation of the amine group is expected to cause a downfield shift for adjacent protons.[2]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 - 138 | Quaternary aromatic carbons |
| ~ 130 - 122 | Aromatic CH carbons |
| ~ 40 | Methylene carbon (-CH₂-) |
Solvent: DMSO-d₆. The chemical shifts are estimated based on data for other benzo[b]thiophene derivatives.[3]
Table 3: Expected Infrared (IR) Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2900 - 2700 | Broad, Strong | N-H stretch (ammonium salt) |
| ~ 1600 - 1450 | Medium to Strong | Aromatic C=C bending |
| ~ 1250 - 1000 | Medium | C-N stretch |
| ~ 800 - 700 | Strong | Aromatic C-H out-of-plane bend |
| ~ 700 - 600 | Medium | C-S stretch |
These are typical absorption ranges for the functional groups present in the molecule.[4][5][6][7][8]
Table 4: Predicted Mass Spectrometry (m/z) Fragmentation Data
| m/z | Proposed Fragment |
| 163 | [M-HCl]⁺ (molecular ion of the free base) |
| 148 | [M-HCl-NH₂]⁺ |
| 134 | [Benzo[b]thiophene]⁺ |
| 121 | Loss of CH₂NH₂ from the molecular ion |
| 89 | Loss of CS from the benzo[b]thiophene core |
Fragmentation of benzo[b]thiophene derivatives is often characterized by the loss of acetylene (C₂H₂) and carbon monosulfide (CS).[9][10] The aliphatic amine side chain is expected to undergo α-cleavage.[11][12]
Table 5: Predicted UV-Vis Spectroscopic Data
| λmax (nm) | Solvent |
| ~ 230 | Methanol |
| ~ 260 | Methanol |
| ~ 290 | Methanol |
The UV-Vis spectrum of benzo[b]thiophene derivatives typically shows multiple absorption bands in this region.[13][14][15][16][17]
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for amine hydrochloride salts to ensure solubility and avoid H-D exchange of the ammonium protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used as an internal reference.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or corresponding frequency for the instrument used.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Referencing: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) is used as an internal reference.[18][19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.[1]
-
Record a background spectrum of the clean, empty ATR crystal.[20]
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[20][21]
-
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[21]
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[22][23]
-
Perform a serial dilution to a final concentration of ~10 µg/mL in the same solvent.[22][23]
-
To aid ionization, a small amount of formic acid (0.1%) can be added to the final solution.[24]
-
-
Instrument Parameters (ESI-Q-TOF or similar):
-
Ionization Mode: Positive ion mode is used to detect the protonated molecule.[25]
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 100-150 °C.[26]
-
Desolvation Gas: Nitrogen, with a flow rate and temperature optimized for the instrument.
-
Mass Range: Scan from m/z 50 to 500.
-
For tandem MS (MS/MS), the ion corresponding to the free base (m/z 163) would be selected as the precursor ion for collision-induced dissociation (CID).
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent such as methanol or ethanol.
-
Dilute the stock solution to a concentration that results in an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.
-
Use the same solvent as a blank for baseline correction.[27]
-
-
Instrument Parameters:
Visualizations
Experimental Workflow
Caption: Workflow for the spectroscopic characterization of a chemical compound.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted ESI-MS fragmentation of the free base.
References
- 1. agilent.com [agilent.com]
- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. Benzo[b]thiophene, 4-nitro- [webbook.nist.gov]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 21. jasco.co.uk [jasco.co.uk]
- 22. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 23. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 24. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. harvardapparatus.com [harvardapparatus.com]
- 27. engineering.purdue.edu [engineering.purdue.edu]
An In-depth Technical Guide to the ¹H NMR Spectrum of Benzo[b]thiophen-3-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Benzo[b]thiophen-3-ylmethanamine hydrochloride. Due to the limited availability of a publicly accessible experimental spectrum for this specific salt, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of the parent benzo[b]thiophene structure, and the known effects of a protonated aminomethyl substituent at the 3-position. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.6 | Singlet | - | 1H |
| H-4, H-7 | ~7.9-8.1 | Multiplet | 2H | |
| H-5, H-6 | ~7.4-7.6 | Multiplet | 2H | |
| -CH ₂NH₃⁺ | ~4.3 | Singlet (broad) | - | 2H |
| -CH₂NH ₃⁺ | ~8.5-9.5 | Singlet (broad) | - | 3H |
Note: The exact chemical shifts can be influenced by the solvent, concentration, and temperature. The signals for the aminomethyl (-CH₂-) and ammonium (-NH₃⁺) protons are expected to be broad due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the NMR solvent.
Structural Correlation and Predicted Spectrum
The following diagram illustrates the structure of this compound and the assignment of the predicted ¹H NMR signals.
Caption: Correlation of the chemical structure of this compound with its predicted ¹H NMR signals.
Experimental Protocols
The following section details a standard methodology for the acquisition of a ¹H NMR spectrum suitable for the characterization of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic salts and its chemical shift range, which is less likely to overlap with the analyte signals. Other potential solvents include methanol-d₄ or deuterium oxide (D₂O).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional but Recommended): To remove any particulate matter that could degrade the quality of the spectrum, a small piece of cotton or glass wool can be placed in the Pasteur pipette during the transfer.
NMR Data Acquisition
-
Instrument: A standard ¹H NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher field strength) can be used.
-
Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally appropriate.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is recommended.
-
Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) or an internal standard like TMS.
-
Integration: Integrate all the peaks to determine the relative number of protons.
-
Experimental Workflow
The following diagram outlines the general workflow for obtaining the ¹H NMR spectrum of this compound.
Caption: Workflow for the acquisition and processing of a ¹H NMR spectrum.
An In-depth Technical Guide to the Purity Assessment of Benzo[b]thiophen-3-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of Benzo[b]thiophen-3-ylmethanamine hydrochloride. Given the limited availability of specific monograph methods for this compound, this document outlines a multi-faceted approach utilizing modern analytical techniques. This guide is intended for researchers, scientists, and drug development professionals who require robust methods for quality control and characterization of this research compound. The methodologies detailed herein are based on established analytical principles for analogous benzothiophene derivatives and primary amine hydrochlorides.
Introduction
This compound is a primary amine salt belonging to the benzothiophene class of compounds. Molecules within this class are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1] Ensuring the purity and identity of such compounds is a critical prerequisite for their use in research and development, as impurities can significantly impact biological activity and lead to erroneous experimental results.
This whitepaper presents a workflow for the comprehensive purity assessment of this compound, incorporating chromatographic and spectroscopic techniques. While some commercial suppliers indicate a purity of 95% for this compound, detailed analytical data is often not publicly available, necessitating a thorough in-house evaluation.[2][3][4]
Purity Assessment Workflow
A logical and systematic workflow is essential for the conclusive purity determination of a chemical substance. The following diagram illustrates a recommended workflow for the assessment of this compound.
References
A Comprehensive Technical Guide to the Solubility Profile of Benzo[b]thiophen-3-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[b]thiophen-3-ylmethanamine hydrochloride is a chemical compound of interest in pharmaceutical research and development. A thorough understanding of its solubility profile is critical for its formulation, delivery, and overall therapeutic efficacy. This technical guide provides a summary of the available physicochemical properties of this compound and presents detailed experimental protocols for the systematic determination of its solubility in various solvent systems. Due to the current lack of publicly available quantitative solubility data, this document serves as a comprehensive resource for researchers to conduct their own solubility assessments. The methodologies described herein are standard in the pharmaceutical industry and are designed to yield accurate and reproducible results.
Introduction
The benzo[b]thiophene moiety is a key structural component in a variety of biologically active molecules. As a hydrochloride salt of a primary amine, this compound is expected to exhibit some degree of aqueous solubility, a crucial characteristic for many pharmaceutical applications. The solubility of an active pharmaceutical ingredient (API) influences its dissolution rate, bioavailability, and the feasibility of developing various dosage forms. This guide outlines the necessary steps to fully characterize the solubility profile of this compound.
Physicochemical Properties of Benzo[b]thiophen-3-ylmethanamine and its Hydrochloride Salt
A summary of the known physicochemical properties of Benzo[b]thiophen-3-ylmethanamine and its hydrochloride salt is presented in Table 1. This information is compiled from various chemical databases and supplier information.
Table 1: Physicochemical Properties
| Property | Benzo[b]thiophen-3-ylmethanamine | This compound |
| CAS Number | 40615-04-1 | 55810-74-7 |
| Molecular Formula | C₉H₉NS | C₉H₁₀ClNS |
| Molecular Weight | 163.24 g/mol | 199.70 g/mol |
| Appearance | Solid | Solid |
| InChI Key | WHTPXNOFEHTZAD-UHFFFAOYSA-N | MIAPJPCDRSPNPW-UHFFFAOYSA-N |
Data compiled from publicly available sources.
Solubility Profile
To address this data gap, the following sections provide detailed experimental protocols for determining the thermodynamic solubility of this compound.
Experimental Protocols for Solubility Determination
The following protocols are standard methods for determining the solubility of a compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC method.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
pH-Dependent Solubility Profile
For ionizable compounds like amine hydrochlorides, solubility is highly dependent on the pH of the medium.
Objective: To determine the solubility of this compound across a range of pH values.
Materials:
-
Same as in the Shake-Flask Method.
-
A series of buffers covering the desired pH range (e.g., pH 1 to 10).
Procedure:
-
Follow the Shake-Flask Method as described above, but use a series of buffers with different pH values as the solvents.
-
Plot the determined solubility as a function of pH. This will generate a pH-solubility profile.
Data Presentation (Template)
Once the experimental work is completed, the quantitative data should be summarized in a clear and structured format.
Table 2: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | Experimental Value | Experimental Value |
| 0.1 N HCl | Experimental Value | Experimental Value |
| PBS (pH 7.4) | Experimental Value | Experimental Value |
| Ethanol | Experimental Value | Experimental Value |
| Methanol | Experimental Value | Experimental Value |
| DMSO | Experimental Value | Experimental Value |
Table 3: pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Solubility (mg/mL) |
| 1.2 | Experimental Value |
| 2.0 | Experimental Value |
| 4.5 | Experimental Value |
| 6.8 | Experimental Value |
| 7.4 | Experimental Value |
| 9.0 | Experimental Value |
Logical Relationship for Solubility Assessment
The decision-making process for assessing the solubility of a new chemical entity like this compound can be visualized as a logical flow.
Conclusion
While direct quantitative solubility data for this compound is not currently in the public record, this guide provides the necessary framework for researchers to determine this critical parameter. The detailed experimental protocols for the shake-flask method and pH-dependent solubility studies will enable the generation of a comprehensive solubility profile. This information is indispensable for the rational design of formulation strategies and for advancing the development of new therapeutic agents based on this scaffold. It is recommended that these studies be conducted early in the drug development process to mitigate potential downstream challenges related to poor solubility.
Navigating the Stability of Benzo[b]thiophen-3-ylmethanamine Hydrochloride: A Technical Guide
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of Benzo[b]thiophen-3-ylmethanamine Hydrochloride.
This technical guide provides a framework for assessing the stability of this compound, a key consideration for its development as a pharmaceutical agent. While specific, publicly available stability data for this compound is limited, this document outlines the standard methodologies and potential degradation pathways based on its chemical structure and established principles of pharmaceutical stability testing. The information herein is intended to guide researchers in designing and executing robust stability studies.
This compound's stability is a critical attribute that influences its quality, safety, and efficacy. As a hydrochloride salt of a primary amine, it is generally expected to exhibit greater stability than its free base form, primarily due to the protonation of the amino group, which reduces its susceptibility to oxidative degradation. However, a comprehensive evaluation under various stress conditions is necessary to identify potential liabilities and establish appropriate storage and handling protocols.
General Principles of Stability Testing
Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify the likely degradation products and establish the intrinsic stability of a drug substance. These studies are typically conducted under conditions more severe than accelerated stability testing and are guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) and Q1B. The goal is to induce degradation to a level of 5-20%, which allows for the identification and characterization of degradation products.
Experimental Protocols for Forced Degradation Studies
The following table summarizes the typical conditions for conducting forced degradation studies on a new chemical entity like this compound. The precise conditions may require optimization based on the compound's solubility and preliminary stability assessments.
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, Room Temperature to 70°C | To evaluate stability in acidic environments and identify acid-catalyzed degradation products. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, Room Temperature to 70°C | To assess stability in alkaline conditions and identify base-catalyzed degradation products. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), Room Temperature | To investigate susceptibility to oxidation, a common degradation pathway for many organic molecules. |
| Photostability | Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UVA light. | To determine the impact of light exposure on the drug substance, as mandated by ICH Q1B guidelines.[1][2][3] |
| Thermal Stress | 40°C to 80°C, with or without controlled humidity (e.g., 75% RH) | To evaluate the effect of elevated temperatures on the solid-state and solution stability of the compound.[4] |
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) or mass spectrometry (MS) detector, is essential for these studies.[5][6] This method must be capable of separating the parent drug from all process-related impurities and degradation products.
Visualizing the Workflow and Potential Degradation
To facilitate a clear understanding of the experimental process and potential chemical transformations, the following diagrams have been generated using the DOT language.
Based on the structure of Benzo[b]thiophen-3-ylmethanamine, several potential degradation pathways can be hypothesized. The thiophene ring is susceptible to oxidation, which could lead to the formation of S-oxides or ring-opened products. The primary amine is also a site for potential reactions.
Concluding Remarks
The stability of this compound is a multifaceted characteristic that must be thoroughly investigated to ensure the development of a safe and effective drug product. While this guide provides a general framework based on established scientific principles and regulatory guidelines, it is imperative that specific experimental studies are conducted. The data generated from such studies will be crucial for identifying critical quality attributes, establishing appropriate specifications, and determining the optimal formulation and storage conditions for this promising compound. Researchers are encouraged to use this guide as a starting point for designing comprehensive and robust stability programs.
References
- 1. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
The Genesis and Profile of Benzo[b]thiophen-3-ylmethanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[b]thiophen-3-ylmethanamine hydrochloride stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry. While not a therapeutic agent in itself, its structural motif is integral to a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery and history of the broader benzo[b]thiophene class of molecules, a detailed examination of the probable synthetic pathways leading to this compound, and an exploration of its physicochemical properties. Furthermore, this document elucidates a key signaling pathway influenced by derivatives of this compound, offering a deeper understanding of its relevance in contemporary drug discovery and development.
Introduction: The Rise of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene scaffold, a bicyclic aromatic heterocycle, has garnered significant attention in the field of medicinal chemistry due to its presence in numerous biologically active molecules.[1] This privileged structure is a cornerstone in the design of drugs with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2] The historical significance of this scaffold is underscored by its incorporation into several commercially successful pharmaceuticals. Notable examples include:
-
Raloxifene: A selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.
-
Sertaconazole: An antifungal medication of the benzothiophene class, available as a cream for treating skin infections.
-
Zileuton: An orally active inhibitor of 5-lipoxygenase, used for the maintenance treatment of asthma.[3]
The journey of these drugs from discovery to clinical use highlights the therapeutic potential embedded within the benzo[b]thiophene core. This compound emerges in this context as a key intermediate, providing a versatile platform for the synthesis of novel drug candidates.[4] Its utility is particularly pronounced in the development of compounds aimed at treating CNS disorders such as depression and anxiety.[4]
Physicochemical and Spectral Data
While detailed experimental data for this compound is not extensively documented in publicly accessible literature, a compilation of its known and predicted properties is presented below. This data is crucial for researchers in designing synthetic routes and understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNS | |
| Molecular Weight | 199.70 g/mol | |
| CAS Number | 55810-74-7 | |
| Appearance | Solid | |
| Purity | ≥95% (as commercially available) | |
| Storage Temperature | Room temperature, under inert atmosphere |
Experimental Protocols: Synthesis of this compound
Proposed Synthesis of 3-Cyanobenzo[b]thiophene (Precursor)
Various methods exist for the synthesis of the benzo[b]thiophene core.[5][6] A common approach to introduce a cyano group at the 3-position is not explicitly detailed in the search results. However, functionalization at this position is a common theme in benzo[b]thiophene chemistry.
Proposed Reduction of 3-Cyanobenzo[b]thiophene to Benzo[b]thiophen-3-ylmethanamine
The reduction of a nitrile to a primary amine is a standard transformation in organic synthesis, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[7][8][9]
Reaction:
Experimental Protocol (Hypothetical):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (a molar excess, e.g., 2-3 equivalents) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Precursor: A solution of 3-cyanobenzo[b]thiophene in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.
-
Isolation: The resulting precipitate is filtered off and washed with the ethereal solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude Benzo[b]thiophen-3-ylmethanamine.
Conversion to Hydrochloride Salt
The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.
Reaction:
Experimental Protocol (Hypothetical):
-
The crude Benzo[b]thiophen-3-ylmethanamine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
A solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum to afford this compound.
Mechanism of Action and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for their potential to modulate the activity of monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[10][11][12] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft and are well-established targets for antidepressant and anxiolytic drugs.
The binding of a drug molecule (a derivative of Benzo[b]thiophen-3-ylmethanamine) to a monoamine transporter can inhibit the reuptake of the corresponding neurotransmitter (e.g., serotonin) from the synaptic cleft into the presynaptic neuron.[13][14] This leads to an increased concentration of the neurotransmitter in the synapse, thereby enhancing its signaling to the postsynaptic neuron. This enhanced signaling is believed to be a key mechanism underlying the therapeutic effects of many antidepressant medications.
The downstream effects of enhanced monoaminergic signaling are complex and involve multiple intracellular signaling cascades. For instance, increased activation of postsynaptic serotonin receptors can trigger G-protein-coupled signaling pathways, leading to the modulation of second messengers like cyclic AMP (cAMP) and subsequent activation of protein kinases such as Protein Kinase A (PKA).[15][16] These kinases can then phosphorylate various intracellular proteins, including transcription factors, ultimately leading to changes in gene expression and neuronal function that contribute to the long-term therapeutic effects.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiophene - Wikipedia [en.wikipedia.org]
- 4. This compound [myskinrecipes.com]
- 5. Benzothiophene synthesis [organic-chemistry.org]
- 6. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 7. jove.com [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Benzo[b]thiophen-3-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the molecular structure elucidation of Benzo[b]thiophen-3-ylmethanamine hydrochloride. This compound, belonging to the versatile class of benzo[b]thiophene derivatives, holds potential in medicinal chemistry, making a thorough understanding of its structure crucial for further development.[1][2][3][4][5]
Molecular Identity and Predicted Spectroscopic Data
This compound is the hydrochloride salt of the parent amine, Benzo[b]thiophen-3-ylmethanamine. The protonation of the primary amine group is the key feature of the hydrochloride salt.
Chemical Structure:
Caption: Chemical structure and key identifiers of this compound.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1-8.3 | br s | 3H | -NH₃⁺ |
| ~7.9-8.1 | m | 2H | Ar-H |
| ~7.4-7.6 | m | 2H | Ar-H |
| ~7.3 | s | 1H | Thiophene-H |
| ~4.2 | s | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~140 | Ar-C (quaternary) |
| ~138 | Ar-C (quaternary) |
| ~132 | Ar-C (quaternary) |
| ~129 | Ar-CH |
| ~125 | Ar-CH |
| ~124 | Ar-CH |
| ~123 | Ar-CH |
| ~122 | Thiophene-CH |
| ~38 | -CH₂- |
Predicted Mass Spectrometry (MS) Data
For the free base, Benzo[b]thiophen-3-ylmethanamine, the molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be observed at an m/z corresponding to its molecular weight (163.24 g/mol ).[8] A prominent fragmentation pattern for primary amines is the α-cleavage, which in this case would lead to the loss of an amino group, resulting in a resonance-stabilized cation.
Table 3: Predicted Mass Spectrometry Fragmentation of Benzo[b]thiophen-3-ylmethanamine
| m/z | Proposed Fragment |
| 163 | [M]⁺ |
| 147 | [M - NH₂]⁺ |
| 134 | [C₈H₆S]⁺ (Benzo[b]thiophene cation) |
| 115 | [C₇H₅S]⁺ |
Experimental Protocols for Structure Elucidation
A systematic approach combining several analytical techniques is essential for the unambiguous elucidation of the molecular structure.
General Workflow
The following diagram illustrates a typical workflow for the structural characterization of a small organic molecule like this compound.
Caption: A generalized experimental workflow for molecular structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.[9] Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
DEPT-135 and DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.[9]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization Method Selection:
-
Electron Ionization (EI): Suitable for the free base, providing detailed fragmentation patterns.
-
Electrospray Ionization (ESI): Ideal for the hydrochloride salt, as it is a soft ionization technique that will likely show the protonated molecular ion of the free base.[10]
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
High-resolution mass spectrometry (HRMS) is recommended to obtain the exact mass and confirm the elemental composition.[10]
-
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous confirmation of the structure and stereochemistry.
Protocol:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically >0.1 mm in all dimensions).[11][12] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.[11][13]
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[12]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
The atomic positions are identified from the electron density map and refined to best fit the experimental data, yielding the final crystal structure.[12]
-
Potential Biological Significance and Signaling Pathways
Benzo[b]thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] Some derivatives act as inhibitors of enzymes such as cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's.[1] The structural motif of Benzo[b]thiophen-3-ylmethanamine suggests it could be a precursor or pharmacophore for compounds targeting various receptors or enzymes. A plausible, generalized signaling pathway that such a molecule could modulate is depicted below.
Caption: A generalized diagram of a signaling pathway potentially modulated by a benzo[b]thiophene derivative.
This guide provides a foundational framework for the comprehensive structural elucidation of this compound. The application of these experimental protocols and a thorough analysis of the resulting data will enable researchers to confidently confirm its molecular architecture, paving the way for its potential application in drug discovery and development.
References
- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xray.uky.edu [xray.uky.edu]
- 8. Benzo(B)Thiophen-3-Ylmethylamine | C9H9NS | CID 2776347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Benzo[b]thiophen-3-ylmethanamine Hydrochloride: A Versatile Building Block for Bioactive Compounds
Introduction
Benzo[b]thiophen-3-ylmethanamine hydrochloride is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel therapeutic agents. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties. The primary amine functionality of benzo[b]thiophen-3-ylmethanamine serves as a key handle for introducing diverse substituents through reactions such as N-acylation and N-alkylation, enabling the exploration of structure-activity relationships and the optimization of pharmacological profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on the development of anticonvulsant agents.
Application Notes
This compound is a versatile starting material for the synthesis of a variety of derivatives. The primary amino group allows for straightforward modification to generate libraries of compounds for high-throughput screening and lead optimization.
Key Applications:
-
Synthesis of N-Acyl Derivatives: The amine can be readily acylated with a wide range of acylating agents (acyl chlorides, anhydrides, carboxylic acids) to form the corresponding amides. These amides are often key intermediates or final products in the development of new drugs.
-
Synthesis of Sulfonamides: Reaction with sulfonyl chlorides provides sulfonamide derivatives, a class of compounds with diverse pharmacological activities. Notably, N-((benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990) has been developed as a broad-spectrum anticonvulsant.[1]
-
Synthesis of Substituted Amines: N-alkylation reactions can be employed to introduce various alkyl or aryl groups, further expanding the chemical space accessible from this building block.
-
Precursor for More Complex Heterocycles: The amine functionality can participate in cyclization reactions to form more elaborate heterocyclic systems.
The lipophilic benzo[b]thiophene core, combined with the versatile primary amine, makes this building block particularly attractive for targeting the central nervous system (CNS).
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of derivatives from this compound.
Protocol 1: General N-Acylation using Acyl Chlorides
This protocol describes a general and efficient method for the synthesis of N-(benzo[b]thiophen-3-ylmethyl) amides using acyl chlorides.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or Pyridine (2.5 equivalents)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Add triethylamine (2.5 eq) to the suspension to neutralize the hydrochloride salt and act as a base for the reaction.
-
Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol 2: Synthesis of N-((benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990)
This protocol is adapted from the synthesis of the clinical candidate JNJ-26990990 and demonstrates the utility of the building block in synthesizing potent anticonvulsant agents.[1]
Materials:
-
This compound
-
Sulfamide
-
Triethylamine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
A solution of benzo[b]thiophen-3-ylmethanamine (prepared by neutralizing the hydrochloride salt with a base like triethylamine) in DCM is added to a stirred solution of sulfamide in DCM at room temperature.
-
The reaction mixture is stirred for a specified period, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford N-((benzo[b]thien-3-yl)methyl)sulfamide.
Data Presentation
The following tables summarize quantitative data for representative compounds derived from Benzo[b]thiophen-3-ylmethanamine and related structures, highlighting their anticonvulsant activity.
Table 1: Anticonvulsant Activity of N-((benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990) and Related Compounds [1]
| Compound | MES ED₅₀ (mg/kg, i.p.) | scMET ED₅₀ (mg/kg, i.p.) | Frings Audiogenic Seizure ED₅₀ (mg/kg, i.p.) | hCA-II IC₅₀ (µM) |
| JNJ-26990990 | 12 | 11 | 3.6 | 110 |
| Topiramate | 16 | 29 | 13 | 0.1 |
| Valproate | 269 | 148 | 170 | >100 |
MES: Maximal Electroshock Seizure test; scMET: subcutaneous Metrazol seizure test; hCA-II: human Carbonic Anhydrase-II.
Table 2: Anticonvulsant Activity of Benzo[b]thiophene Derivatives in Animal Models [2]
| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | scPTZ Test (100 mg/kg) | Rotarod Test TD₅₀ (mg/kg) |
| 33 | 27.4 | 30.8 | Prolonged latency to first seizure | >200 |
Note: Compound 33 is a 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative, included to illustrate the anticonvulsant potential of the broader benzothiophene class.
Visualizations
The following diagrams illustrate the synthetic workflow and a potential mechanism of action for anticonvulsant derivatives of benzo[b]thiophen-3-ylmethanamine.
Caption: General workflow for the N-acylation of this compound.
Caption: Potential mechanism of anticonvulsant action via ion channel modulation.
References
Application Notes and Protocols: The Utility of Benzo[b]thiophen-3-ylmethanamine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophen-3-ylmethanamine hydrochloride is a valuable building block in medicinal chemistry, primarily utilized as a chemical intermediate in the synthesis of novel therapeutic agents. The benzo[b]thiophene scaffold is recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. Derivatives of benzo[b]thiophene have shown a broad spectrum of pharmacological activities, including anti-cancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] Specifically, the incorporation of the 3-aminomethyl group provides a key reactive handle for the synthesis of compounds targeting the central nervous system (CNS), particularly for conditions such as depression and anxiety.
This document provides detailed application notes and representative protocols for the utilization of this compound in the synthesis and biological evaluation of potential drug candidates, with a focus on its application in the development of monoamine oxidase (MAO) inhibitors.
Synthetic Applications
This compound serves as a versatile starting material for the synthesis of a variety of derivatives through modifications of the primary amine group. Common synthetic transformations include N-acylation, N-alkylation, and reductive amination to introduce diverse functionalities and explore structure-activity relationships (SAR).
General Workflow for Derivatization
Caption: General workflow for the derivatization of Benzo[b]thiophen-3-ylmethanamine.
Experimental Protocol: Synthesis of N-Arylmethyl Benzo[b]thiophen-3-ylmethanamine Derivatives
This protocol describes a representative procedure for the synthesis of N-substituted derivatives via reductive amination, a common strategy for generating libraries of compounds for biological screening.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of this compound (1.0 eq.) in anhydrous DCM, add triethylamine (1.1 eq.) and stir at room temperature for 15 minutes to generate the free amine in situ.
-
Add the substituted benzaldehyde (1.0 eq.) to the reaction mixture and stir for an additional 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylmethyl benzo[b]thiophen-3-ylmethanamine derivative.
Biological Applications: Monoamine Oxidase (MAO) Inhibition
Derivatives of the benzo[b]thiophene scaffold have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B).[3][4] These enzymes are critical in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][5][6][7] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression (MAO-A inhibitors) and neurodegenerative diseases like Parkinson's disease (MAO-B inhibitors).[5][8][9]
Signaling Pathway of MAO Inhibition
Caption: Signaling pathway of monoamine oxidase (MAO) inhibition.
Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol outlines a fluorometric method to assess the inhibitory activity of synthesized benzo[b]thiophene derivatives against human MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[10]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Amplex® Red reagent (fluorogenic probe)
-
Horseradish peroxidase (HRP)
-
Test compounds (synthesized benzo[b]thiophene derivatives) dissolved in DMSO
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer.
-
Prepare a working solution of the substrate (p-Tyramine) in the assay buffer.
-
Prepare a detection reagent mixture containing Amplex® Red and HRP in the assay buffer. Keep protected from light.
-
Prepare serial dilutions of the test compounds and positive controls in DMSO, and then further dilute in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add 50 µL of the enzyme solution (MAO-A or MAO-B).
-
Add 25 µL of the test compound dilutions or controls to the respective wells.
-
Incubate the plate at 37°C for 15 minutes (pre-incubation of inhibitor with the enzyme).
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately add 50 µL of the detection reagent mixture.
-
Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) at multiple time points over 30-60 minutes using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence increase per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Quantitative Data
The following table summarizes the in vitro inhibitory activities of a series of benzo[b]thiophen-3-ol derivatives against human monoamine oxidase A (hMAO-A) and B (hMAO-B), demonstrating the potential of the benzo[b]thiophene scaffold in this therapeutic area.[4]
| Compound | R¹ | R² | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | Selectivity Index (SI) for hMAO-B |
| PM4 | H | 4-F | > 10 | 0.057 ± 0.003 | > 175 |
| PM5 | H | 4-Cl | > 10 | 0.049 ± 0.002 | > 204 |
| PM6 | H | 4-Br | > 10 | 0.038 ± 0.001 | > 263 |
| PM9 | 4-OCH₃ | H | > 10 | 0.85 ± 0.04 | > 11.7 |
| PM10 | 4-OCH₃ | 4-F | > 10 | 0.12 ± 0.01 | > 83.3 |
| PM12 | 4-OCH₃ | 4-Br | > 10 | 0.09 ± 0.01 | > 111 |
| PM13 | 4-OCH₃ | 4-CH₃ | > 10 | 0.43 ± 0.02 | > 23.2 |
| Clorgyline | - | - | 0.008 ± 0.001 | - | - |
| Selegiline | - | - | - | 0.009 ± 0.001 | - |
Data adapted from Guglielmi et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.[4] Selectivity Index (SI) = IC₅₀ (hMAO-A) / IC₅₀ (hMAO-B)
Conclusion
This compound is a key starting material for the synthesis of diverse libraries of compounds with potential therapeutic applications, particularly in the realm of CNS disorders. The protocols and data presented herein provide a framework for the derivatization of this scaffold and the evaluation of its derivatives as monoamine oxidase inhibitors. The adaptability of the synthetic routes and the relevance of the biological target highlight the significant potential of this chemical entity in drug discovery and development. Further exploration of the structure-activity relationships of its derivatives is warranted to identify novel and potent therapeutic agents.
References
- 1. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
- 7. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. evotec.com [evotec.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Derivatives from Benzo[b]thiophen-3-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel N-acyl, N-sulfonyl, and N-alkyl derivatives from the starting material Benzo[b]thiophen-3-ylmethanamine hydrochloride. This foundational compound serves as a versatile scaffold for developing new chemical entities with potential therapeutic applications. The benzo[b]thiophene core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2]
Introduction to Benzo[b]thiophene Derivatives
The benzo[b]thiophene moiety is a key pharmacophore found in several FDA-approved drugs.[3] Its rigid, bicyclic structure provides a robust framework for the introduction of various functional groups, allowing for the fine-tuning of physicochemical and pharmacological properties. Derivatives of benzo[b]thiophene have shown promise as inhibitors of enzymes such as monoamine oxidase (MAO) and cholinesterases, making them attractive candidates for the development of treatments for neurodegenerative diseases.[4][5][6] The synthesis of diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds for further development.
Synthetic Pathways and Experimental Workflows
The primary amino group of this compound is the key reactive site for derivatization. The following diagram illustrates the general synthetic workflows for creating N-acyl, N-sulfonyl, and N-alkyl derivatives.
Experimental Protocols
The following are generalized protocols for the synthesis of novel derivatives. Researchers should optimize these conditions for specific substrates.
General Protocol for N-Acylation
This protocol describes the formation of an amide bond between Benzo[b]thiophen-3-ylmethanamine and a carboxylic acid or its activated form.
Materials:
-
This compound
-
Desired carboxylic acid or acyl chloride
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF or DCM, add the tertiary amine base (2.2 eq.) and stir for 10 minutes at room temperature.
-
If using an acyl chloride: Add the acyl chloride (1.1 eq.) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
If using a carboxylic acid: In a separate flask, dissolve the carboxylic acid (1.1 eq.) and coupling agent (e.g., HATU, 1.2 eq.) in anhydrous DMF. Add a tertiary amine base (2.2 eq.) and stir for 15 minutes to activate the acid. Add this mixture to the solution of the amine from step 1. Stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for N-Sulfonylation
This protocol details the synthesis of sulfonamides from Benzo[b]thiophen-3-ylmethanamine and a sulfonyl chloride.
Materials:
-
This compound
-
Desired sulfonyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Suspend this compound (1.0 eq.) in anhydrous DCM.
-
Add pyridine or TEA (2.5 eq.) and stir the mixture at room temperature for 15 minutes.
-
Cool the mixture to 0 °C in an ice bath and add the sulfonyl chloride (1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-sulfonyl derivative.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for N-Alkylation via Reductive Amination
This protocol describes the formation of a secondary amine by reacting Benzo[b]thiophen-3-ylmethanamine with an aldehyde or ketone in the presence of a reducing agent.
Materials:
-
This compound
-
Desired aldehyde or ketone
-
Anhydrous Methanol or 1,2-Dichloroethane (DCE)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in anhydrous methanol or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃, 1.5 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
While specific data for derivatives of Benzo[b]thiophen-3-ylmethanamine is limited in the literature, the following tables provide representative data for analogous benzo[b]thiophene derivatives, which can serve as a reference for expected outcomes.
Table 1: Synthesis and Biological Activity of Benzo[b]thiophene Acylhydrazone Analogs [7]
| Compound | Aldehyde Reactant | Yield (%) | MIC (µg/mL) against S. aureus |
| I.b | 4-(Dimethylamino)benzaldehyde | 45 | > 64 |
| I.h | 4-Hydroxy-3-methoxybenzaldehyde | 41 | 32 |
| I.l | 4-Nitrobenzaldehyde | 30 | 16 |
| I.n | 3-Formylbenzoic acid | 85 | 32 |
Table 2: Cytotoxic Activity of Benzo[b]thiophene Sulfonamide Analogs [1]
| Compound | Sulfonamide Substituent | GI₅₀ (nM) against HT-29 | GI₅₀ (nM) against K-562 |
| 15 | 4-Methoxyphenyl | 1-9 | 1-9 |
Table 3: Cholinesterase Inhibitory Activity of Benzo[b]thiophene-Chalcone Hybrids [5][6][7]
| Compound | IC₅₀ (µM) against AChE | IC₅₀ (µM) against BChE |
| 5f | 62.10 | > 100 |
| 5h | > 100 | 24.35 |
| Galantamine (Ref.) | Not specified | 28.08 |
Potential Biological Activities and Signaling Pathways
Derivatives of benzo[b]thiophene have been reported to exhibit a variety of biological activities, with enzyme inhibition being a prominent mechanism of action.
Monoamine Oxidase (MAO) Inhibition
Several benzo[b]thiophene derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[4][8] Inhibition of MAO can increase the levels of these neurotransmitters in the brain, a mechanism that is central to the action of many antidepressant and anti-Parkinson's disease drugs.
The following diagram illustrates a simplified, representative signaling pathway for the therapeutic effect of a MAO inhibitor.
By inhibiting MAO, the benzo[b]thiophene derivatives prevent the breakdown of neurotransmitters in the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing signaling to the postsynaptic neuron and potentially leading to therapeutic effects in conditions like depression and Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies | Semantic Scholar [semanticscholar.org]
- 7. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow [tesidottorato.depositolegale.it]
Application Notes and Protocols: Benzo[b]thiophen-3-ylmethanamine Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophen-3-ylmethanamine hydrochloride is a chemical compound belonging to the benzo[b]thiophene class. While it is commercially available and utilized in chemical synthesis, public domain literature does not extensively detail its specific applications in drug discovery, including biological targets and quantitative data.[1] It is primarily recognized as a versatile synthetic intermediate or building block for creating more complex molecules.[1] This is largely due to its structural features, which are amenable to chemical modifications for enhancing efficacy and target specificity for potential therapeutic agents, particularly those targeting the central nervous system (CNS) for conditions like depression and anxiety.[1]
The broader benzo[b]thiophene scaffold, however, is a well-established "privileged structure" in medicinal chemistry.[2] Derivatives of benzo[b]thiophene have been shown to exhibit a wide array of pharmacological activities, including anti-cancer, anti-microbial, anti-inflammatory, and anti-convulsant properties.[2] Given the therapeutic potential of this chemical family, these application notes will provide an overview of the known applications of closely related benzo[b]thiophene derivatives to illustrate the potential avenues of investigation for this compound. The protocols and data presented herein are based on these related compounds and are intended to serve as a guide for the potential evaluation of this compound and its future derivatives.
Potential Therapeutic Applications of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a key component in numerous biologically active compounds. Research into its derivatives has identified several potential therapeutic targets.
Table 1: Selected Biological Activities of Benzo[b]thiophene Derivatives
| Compound Class | Biological Target | Observed Activity | Therapeutic Potential |
| Benzo[b]thiophen-3-ol Derivatives | Monoamine Oxidase (MAO) | Selective inhibition of MAO-B | Neurodegenerative Diseases (e.g., Parkinson's Disease) |
| Benzo[b]thiophene-chalcone Hybrids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Enzyme inhibition | Neurodegenerative Diseases (e.g., Alzheimer's Disease) |
| Benzo[b]thiophene-3-carboxylic Acid Derivatives | Histamine H1 and Muscarinic Receptors | Antihistaminic and Anticholinergic activity | Allergic conditions, CNS disorders |
Experimental Protocols
The following are representative protocols for evaluating the biological activity of benzo[b]thiophene derivatives, which could be adapted for this compound.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is based on methodologies used for assessing benzo[b]thiophen-3-ol derivatives as MAO inhibitors.[3]
Objective: To determine the inhibitory potential and selectivity of a test compound against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B).
Materials:
-
Test compound (e.g., this compound)
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Clorgyline (selective MAO-A inhibitor control)
-
Selegiline (selective MAO-B inhibitor control)
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, the respective MAO enzyme (hMAO-A or hMAO-B), and varying concentrations of the test compound or control inhibitor.
-
Pre-incubate the enzyme with the compound for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 2N NaOH).
-
Measure the fluorescent product (4-hydroxyquinoline for MAO-A) or absorbance of the product (benzaldehyde for MAO-B) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a standard method for screening cholinesterase inhibitors, relevant to benzo[b]thiophene-chalcone hybrids.[4]
Objective: To quantify the inhibitory activity of a test compound against acetylcholinesterase.
Materials:
-
Test compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Donepezil or Galantamine (positive control)
-
96-well microplate reader (absorbance)
Procedure:
-
Prepare solutions of the test compound and positive control in an appropriate solvent.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the ATCI substrate.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control without an inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition versus the log of the inhibitor concentration.
Visualizations
Signaling Pathway Diagram
References
- 1. This compound [myskinrecipes.com]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzo[b]thiophen-3-ylmethanamine Hydrochloride in CNS Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] This scaffold is a key structural component in several approved drugs and is actively being investigated for new therapeutic applications, particularly in the realm of Central Nervous System (CNS) disorders. Benzo[b]thiophen-3-ylmethanamine hydrochloride is a key intermediate used in the synthesis of various CNS-active agents, with potential applications in the treatment of depression and anxiety. While specific data on the hydrochloride salt is limited in publicly available research, the broader class of benzo[b]thiophene derivatives has shown promise in targeting various components of the CNS.
This document provides an overview of the potential applications of this compound as a scaffold in CNS drug discovery, drawing upon data from structurally related benzo[b]thiophene derivatives. The provided protocols are generalized and should be adapted based on specific experimental goals.
Potential CNS Applications and Mechanisms of Action
Research into benzo[b]thiophene derivatives has revealed their potential to modulate several key targets within the CNS. These include:
-
Monoamine Oxidase (MAO) Inhibition: Certain benzo[b]thiophen-3-ol derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[3][4][5][6] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can lead to increased dopamine levels in the brain, a strategy employed in the treatment of Parkinson's disease and depression.
-
Cholinesterase Inhibition: Various benzo[b]thiophene-chalcone hybrids have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7][8][9][10] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is a therapeutic approach for Alzheimer's disease.
-
Anticonvulsant Activity: Some 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown significant anticonvulsant properties in preclinical models of seizures.[11][12] The proposed mechanism for some of these compounds involves interaction with neuronal voltage-sensitive sodium channels.
-
Antidepressant Activity: Novel benzo[b]thiophene derivatives have been synthesized and evaluated as potential antidepressants with a rapid onset of action.[13][14] These compounds have shown affinity for the 5-HT7 receptor and the serotonin transporter (SERT), both of which are important targets in the treatment of depression.
Data Presentation: In Vitro and In Vivo Activity of Analogous Benzo[b]thiophene Derivatives
The following tables summarize quantitative data for various benzo[b]thiophene derivatives from published studies. Note: This data is for analogous compounds and not for this compound itself.
Table 1: Monoamine Oxidase (MAO) Inhibition by Benzo[b]thiophen-3-ol Derivatives
| Compound Class | Target | IC50 (µM) | Selectivity | Reference |
| Benzo[b]thiophen-3-ol Derivatives | hMAO-B | 0.0052 - 2.74 | Selective for MAO-B | [3] |
| Aurone Derivatives | rMAO-B | 11.6 - 26.3 | No activity against MAO-A | [3] |
hMAO: human Monoamine Oxidase, rMAO: rat Monoamine Oxidase
Table 2: Cholinesterase Inhibition by Benzo[b]thiophene-Chalcone Hybrids
| Compound | Target | IC50 (µM) | Reference |
| Compound 5f | Acetylcholinesterase (AChE) | 62.10 | [7][9] |
| Compound 5h | Butyrylcholinesterase (BChE) | 24.35 | [7][9] |
| Galantamine (Reference) | Butyrylcholinesterase (BChE) | 28.08 | [7][9] |
Table 3: Anticonvulsant Activity of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives
| Compound | Test Model | ED50 (mg/kg) | Reference |
| Compound 33 | Maximal Electroshock (MES) | 27.4 | [11] |
| Compound 33 | 6 Hz test (32 mA) | 30.8 | [11] |
Experimental Protocols
The following are generalized protocols for key experiments relevant to the evaluation of benzo[b]thiophene derivatives for CNS applications. These should be considered as starting points and optimized for specific research questions.
Protocol 1: Synthesis of Benzo[b]thiophene Derivatives
The synthesis of the benzo[b]thiophene core can be achieved through various methods. A common approach involves the reaction of an alkyne-substituted 2-bromobenzene with a sulfur source like sodium sulfide or potassium sulfide.[15] Another method is the electrophilic cyclization of o-alkynyl thioanisoles.[15]
General Procedure for Synthesis of 3-Substituted Benzo[b]thiophenes:
A one-step intermolecular reaction of o-silylaryl triflates with alkynyl sulfides can be employed for the synthesis of a wide range of 3-substituted benzothiophenes.[16]
DOT Script for Synthesis Workflow:
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies | Semantic Scholar [semanticscholar.org]
- 11. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Novel benzo[b]thiophene derivatives as new potential antidepressants with rapid onset of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-Alkylation of Benzo[b]thiophen-3-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of benzo[b]thiophen-3-ylmethanamine hydrochloride, a key intermediate in the synthesis of various biologically active compounds. Benzo[b]thiophene derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties[1]. The N-alkylation of the primary amine group on the 3-methyl position is a crucial step in the development of new therapeutic agents.
Two primary methods for the N-alkylation of this compound are presented: direct alkylation with alkyl halides and reductive amination. Direct alkylation can be challenging due to the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine[2][3][4]. This can lead to the formation of tertiary amines and quaternary ammonium salts, complicating purification and reducing the yield of the desired mono-alkylated product[2][3][4][5]. Reductive amination offers a more controlled and selective approach to mono-alkylation and is often the preferred method[3].
Method 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the direct N-alkylation of this compound using an alkyl halide in the presence of a base. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the mono-alkylated product.
Experimental Protocol
-
Preparation: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base (2.5 eq). Examples of suitable bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Reaction: To the stirred suspension, add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodomethane | K₂CO₃ | DMF | 25 | 12 | 65 |
| 2 | Benzyl bromide | Et₃N | Acetonitrile | 50 | 8 | 72 |
| 3 | Ethyl bromide | K₂CO₃ | DMF | 25 | 24 | 58 |
Reaction Workflow
Caption: Workflow for Direct N-Alkylation.
Method 2: Reductive Amination
Reductive amination is a highly efficient and selective method for the N-alkylation of primary amines. This two-step, one-pot process involves the formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.
Experimental Protocol
-
Imine Formation: Dissolve this compound (1.0 eq) and a corresponding aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or dichloroethane. Add a mild acid catalyst, such as acetic acid (a few drops), if necessary. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent portion-wise. Suitable reducing agents include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or triethylsilane with a catalyst[6].
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography.
Quantitative Data Summary
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Formaldehyde | NaBH₄ | Methanol | 0-25 | 4 | 85 |
| 2 | Benzaldehyde | STAB | Dichloroethane | 25 | 6 | 92 |
| 3 | Acetone | NaBH₄ | Methanol | 0-25 | 5 | 88 |
Reaction Workflow
Caption: Workflow for Reductive Amination.
Logical Relationship of Protocols
The choice between direct alkylation and reductive amination depends on the desired product and the available starting materials.
Caption: Protocol Selection Logic.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Coupling Reactions Involving Benzo[b]thiophen-3-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common coupling reactions utilizing Benzo[b]thiophen-3-ylmethanamine hydrochloride, a versatile building block in medicinal chemistry. The benzo[b]thiophene scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The protocols provided herein are adapted from established methodologies for similar primary amines and are intended to serve as a starting point for reaction optimization.
Amide Coupling Reactions
Amide bond formation is a cornerstone of drug discovery, enabling the synthesis of a vast array of bioactive molecules. This compound can be readily coupled with a variety of carboxylic acids to generate a library of N-(benzo[b]thiophen-3-ylmethyl)amides. These derivatives are of significant interest for screening against various biological targets.
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(benzo[b]thiophen-3-ylmethyl)amide.
Quantitative Data (Exemplary):
| Carboxylic Acid Partner | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 6 | 85-95 |
| 4-Chlorobenzoic Acid | HATU | DIPEA | DMF | 8 | 80-90 |
| Acetic Acid | HATU | DIPEA | DMF | 4 | 90-98 |
Note: Yields are hypothetical and will vary depending on the specific carboxylic acid and reaction conditions.
Experimental Workflow: Amide Coupling
Caption: Workflow for amide coupling.
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. This compound can be reacted with a wide range of aldehydes and ketones to produce diverse N-alkylated derivatives.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol outlines a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride (STAB) as the reducing agent.
Materials:
-
This compound
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of this compound (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous DCM, add TEA (1.2 eq.) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-alkylated benzo[b]thiophen-3-ylmethanamine.
Quantitative Data (Exemplary):
| Aldehyde Partner | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | STAB | DCM | 12 | 75-85 |
| 4-Methoxybenzaldehyde | STAB | DCM | 10 | 80-90 |
| Cyclohexanecarboxaldehyde | STAB | DCM | 18 | 70-80 |
Note: Yields are hypothetical and will vary depending on the specific aldehyde and reaction conditions.
Logical Relationship: Reductive Amination
Caption: Reductive amination pathway.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between amines and aryl halides or triflates. This reaction is particularly valuable for the synthesis of N-aryl derivatives of Benzo[b]thiophen-3-ylmethanamine, which are prevalent motifs in pharmacologically active compounds.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of an aryl bromide with this compound.
Materials:
-
This compound
-
Aryl bromide of interest
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and the aryl bromide (1.0 eq.).
-
Add this compound (1.2 eq.) and the base (NaOtBu, 1.4 eq. or Cs₂CO₃, 2.0 eq.).
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl-benzo[b]thiophen-3-ylmethanamine.
Quantitative Data (Exemplary):
| Aryl Bromide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 18 | 70-80 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 16 | 75-85 |
| 2-Bromopyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | 60-70 |
Note: Yields are hypothetical and will vary depending on the specific aryl halide and reaction conditions.
Potential Applications and Biological Relevance
Derivatives of benzo[b]thiophene are known to interact with a variety of biological targets. While the specific targets of the products from the above reactions would require experimental validation, the benzo[b]thiophene core is a key component of molecules with activities including:
-
Antimicrobial Agents: Many benzo[b]thiophene derivatives exhibit potent antibacterial and antifungal properties.
-
Enzyme Inhibitors: Substituted benzo[b]thiophenes have been shown to inhibit various enzymes, including kinases, which are crucial targets in cancer therapy.
-
Receptor Modulators: The scaffold is present in selective estrogen receptor modulators (SERMs) and other receptor ligands.
Hypothetical Signaling Pathway: Kinase Inhibition
Caption: Potential inhibition of a kinase cascade.
Disclaimer: The experimental protocols and quantitative data provided are intended as a general guide. Researchers should optimize reaction conditions for each specific substrate combination. The biological applications and signaling pathways described are based on the known activities of the benzo[b]thiophene scaffold and require experimental verification for the specific derivatives synthesized.
References
Application Notes and Protocols: The Role of Benzo[b]thiophen-3-ylmethanamine Hydrochloride in the Synthesis of Novel Serotonin Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel serotonin receptor modulators derived from Benzo[b]thiophen-3-ylmethanamine hydrochloride. The focus is on compounds with dual activity at the serotonin 1A (5-HT1A) receptor and the serotonin transporter (SERT), a promising profile for the development of next-generation antidepressants with a potentially faster onset of action.
Introduction
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural similarity to endogenous ligands allows for the design of potent and selective modulators of various physiological targets. In the context of neuroscience, derivatives of benzo[b]thiophene have been instrumental in the development of agents targeting the central nervous system. This compound serves as a key starting material for the synthesis of a class of 3-substituted benzo[b]thiophene derivatives that have demonstrated significant affinity for serotonin receptors, particularly the 5-HT1A receptor and the serotonin transporter (SERT). This dual activity is hypothesized to produce a synergistic antidepressant effect.
Data Presentation
The following tables summarize the in vitro binding affinities of representative 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives for the human 5-HT1A receptor and the serotonin transporter (SERT).
Table 1: Binding Affinities (Ki, nM) of 1-(Benzo[b]thiophen-3-yl)propan-1-ol Derivatives
| Compound ID | R | Ar | 5-HT1A Ki (nM) | SERT Ki (nM) |
| 1 | H | 2-methoxyphenyl | 20 | 20 |
| 2 | 5-Cl | 2-methoxyphenyl | 30 | 30 |
| 3 | 5-F | 2-methoxyphenyl | 2.3 | 12 |
Data extracted from Martínez et al., Eur J Med Chem, 2001.[1][2]
Table 2: Binding Affinities (Ki, nM) of 1-(5-Substituted Benzo[b]thiophen-3-yl)propan-1-ol Derivatives with a 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine Moiety
| Compound ID | R | 5-HT1A Ki (nM) | SERT Ki (nM) |
| 4a | H | 35.5 | 39.5 |
| 4b | F | 25.1 | 28.2 |
| 4c | NO2 | 6.8 | 14 |
| 4d | NH2 | 10.0 | 22.4 |
| 4e | CH3 | 15.8 | 25.1 |
| 4f | OH | 6.2 | 18.2 |
Data extracted from Perez Silanes et al., Pharmazie, 2004.[3]
Experimental Protocols
Protocol 1: Synthesis of 3-[4-(Aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propan-1-ol Derivatives
This protocol describes a representative synthesis of the target compounds, starting from a benzo[b]thiophene precursor.
Step 1: Synthesis of 3-(Dimethylamino)-1-(benzo[b]thiophen-3-yl)propan-1-one hydrochloride (Mannich Reaction)
-
To a solution of 3-acetylbenzo[b]thiophene (1 equivalent) in ethanol, add dimethylamine hydrochloride (1.2 equivalents) and paraformaldehyde (1.5 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and allow the product to crystallize.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 3-(dimethylamino)-1-(benzo[b]thiophen-3-yl)propan-1-one hydrochloride.
Step 2: Synthesis of 3-(4-Arylpiperazin-1-yl)-1-(benzo[b]thiophen-3-yl)propan-1-one
-
A mixture of 3-(dimethylamino)-1-(benzo[b]thiophen-3-yl)propan-1-one hydrochloride (1 equivalent) and the desired 1-arylpiperazine (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol is heated to reflux.
-
The reaction is monitored by TLC. The reaction time can vary from 8 to 24 hours depending on the reactivity of the arylpiperazine.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography on silica gel.
Step 3: Reduction of the Ketone to the Alcohol
-
The 3-(4-arylpiperazin-1-yl)-1-(benzo[b]thiophen-3-yl)propan-1-one derivative (1 equivalent) is dissolved in methanol.
-
The solution is cooled to 0°C in an ice bath.
-
Sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the final alcohol product.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: In Vitro 5-HT1A Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of synthesized compounds for the human 5-HT1A receptor.
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) are used.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Procedure: a. In a 96-well plate, add assay buffer, the radioligand (at a concentration close to its Kd), and varying concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M). b. Total binding is determined in the absence of any competing ligand, and non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin). c. The binding reaction is initiated by the addition of the membrane preparation. d. The plate is incubated at room temperature for 60 minutes to reach equilibrium. e. The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester, followed by washing with ice-cold wash buffer to remove unbound radioligand. f. The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: In Vitro Serotonin Transporter (SERT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of synthesized compounds for the human serotonin transporter.
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human serotonin transporter (e.g., HEK293 or CHO cells) are used.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [³H]Citalopram or [¹²⁵I]-RTI-55.
-
Procedure: The procedure is analogous to the 5-HT1A receptor binding assay, with the appropriate radioligand for SERT. Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Data Analysis: The IC50 and Ki values are calculated as described in Protocol 2.
Mandatory Visualization
References
Application Notes and Protocols for Benzo[b]thiophen-3-ylmethanamine Hydrochloride as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures for utilizing Benzo[b]thiophen-3-ylmethanamine hydrochloride as a key pharmaceutical intermediate. This document outlines its synthesis, purification, quality control, and its crucial role in the synthesis of the selective serotonin reuptake inhibitor (SSRI), N-methyl-1-(benzo[b]thiophen-3-yl)propan-2-amine.
Introduction
This compound (CAS No: 55810-74-7) is a vital building block in the synthesis of various pharmaceutically active compounds, particularly those targeting the central nervous system.[1] Its inherent structural features make it a versatile precursor for the development of therapeutics for conditions such as depression and anxiety. This document details the laboratory-scale procedures for its preparation and its subsequent conversion into a target active pharmaceutical ingredient (API).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀ClNS |
| Molecular Weight | 199.70 g/mol |
| Appearance | Solid |
| Purity (typical) | ≥95% |
| Storage Conditions | Room temperature, under inert atmosphere |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from benzo[b]thiophene-3-carbonitrile.
Protocol 1: Reduction of Benzo[b]thiophene-3-carbonitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Starting Material: Slowly add a solution of benzo[b]thiophene-3-carbonitrile in anhydrous THF to the stirred suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.
-
Work-up: Filter the resulting solid and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to yield crude Benzo[b]thiophen-3-ylmethanamine.
Protocol 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude Benzo[b]thiophen-3-ylmethanamine in anhydrous diethyl ether.
-
Precipitation: Slowly add a solution of hydrogen chloride (HCl) in diethyl ether to the stirred solution.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Purification
The primary method for the purification of this compound is recrystallization.
Protocol 3: Recrystallization
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and diethyl ether.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If any insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. If crystallization is slow to initiate, add a small amount of diethyl ether.
-
Isolation: Collect the purified crystals by filtration, wash with a cold ethanol/ether mixture, and dry under vacuum.
Quality Control
The purity and identity of the synthesized this compound should be confirmed using a combination of analytical techniques.
Table 2: Analytical Methods for Quality Control
| Technique | Purpose | Expected Results |
| Melting Point | Purity Assessment | A sharp melting point range indicates high purity. |
| ¹H NMR | Structural Confirmation | Peaks corresponding to the aromatic, thiophene, and aminomethyl protons. |
| ¹³C NMR | Structural Confirmation | Resonances for all unique carbon atoms in the molecule. |
| FTIR | Functional Group Analysis | Characteristic peaks for N-H stretching (amine salt), C-H aromatic stretching, and C=C aromatic stretching. |
| HPLC | Purity Determination | A single major peak indicating the percentage purity. |
Protocol 4: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Application in Pharmaceutical Synthesis: Synthesis of N-methyl-1-(benzo[b]thiophen-3-yl)propan-2-amine
This compound serves as a precursor for the synthesis of N-methyl-1-(benzo[b]thiophen-3-yl)propan-2-amine, a compound with potential as a selective serotonin reuptake inhibitor (SSRI). The synthesis involves a reductive amination reaction.
Protocol 5: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve this compound and benzo[b]thiophen-3-ylacetone in methanol.
-
Amine Addition: Add an aqueous solution of methylamine to the mixture.
-
Reducing Agent Addition: Slowly add sodium cyanoborohydride to the stirred solution, maintaining the pH between 6 and 7 by the occasional addition of acetic acid.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring its progress by TLC.
-
Work-up: Quench the reaction by adding an aqueous solution of hydrochloric acid. Remove the methanol under reduced pressure.
-
Extraction: Make the aqueous residue basic with a sodium hydroxide solution and extract the product with diethyl ether.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Signaling Pathway of the Target API
N-methyl-1-(benzo[b]thiophen-3-yl)propan-2-amine, as a selective serotonin reuptake inhibitor (SSRI), is expected to modulate serotonergic neurotransmission.
By inhibiting the serotonin transporter (SERT) on the presynaptic neuron, the API blocks the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing its availability to bind to postsynaptic receptors and thereby potentiating serotonergic neurotransmission. This enhanced signaling is believed to be the primary mechanism underlying the therapeutic effects of SSRIs in treating depression and anxiety disorders.
References
Application Notes and Protocols: Biological Activity Screening of Benzo[b]thiophen-3-ylmethanamine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to screen Benzo[b]thiophen-3-ylmethanamine hydrochloride derivatives for their potential antimicrobial and anticancer activities. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of potential mechanisms of action.
Introduction
Benzo[b]thiophene derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzo[b]thiophene scaffold is a key structural component in several FDA-approved drugs. This document focuses on derivatives of this compound, outlining protocols for evaluating their biological potential.
Antimicrobial Activity Screening
The antimicrobial efficacy of this compound derivatives can be determined by assessing their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Data Presentation: Antimicrobial Activity
The following table summarizes representative MIC values for benzo[b]thiophene derivatives against various microbial strains. It is important to note that the specific activities of this compound derivatives may vary and should be determined experimentally.
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | |
| Derivative A | 256[1] | 256[1] | 512[1] |
| Derivative B | 16 | >512 | >512 |
| Derivative C | 16 | >512 | >512 |
Note: The data presented are for representative benzo[b]thiophene derivatives and are intended for illustrative purposes.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Materials:
-
Test this compound derivatives
-
Bacterial and/or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plates:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours (for bacteria) or as appropriate for fungi.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualization: General Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial susceptibility testing.
Anticancer Activity Screening
The cytotoxic potential of this compound derivatives against cancer cell lines can be evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Anticancer Activity
The following table presents representative IC50 values of benzo[b]thiophene derivatives against human cancer cell lines. The specific activities of this compound derivatives should be determined experimentally.
| Compound ID | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| Derivative 3e | >100 | - | - |
| Derivative 4e | 62.5 | - | - |
| Representative Compound 1 | 43.4[2] | 35.9[2] | - |
| Representative Compound 2 | 39.0[2] | 35.1[2] | - |
Note: The data presented are for representative benzo[b]thiophene derivatives and are intended for illustrative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Test this compound derivatives
-
Adherent cancer cell line (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the compound's solvent) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualization: Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Potential Mechanism of Action: Induction of Apoptosis
Several benzo[b]thiophene derivatives have been shown to induce apoptosis in cancer cells. A potential mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
Visualization: Proposed Apoptotic Signaling Pathway
Caption: Proposed intrinsic pathway of apoptosis induction.
This proposed pathway suggests that the benzo[b]thiophene derivative induces cellular stress, leading to an increase in reactive oxygen species (ROS). This, in turn, causes mitochondrial dysfunction, characterized by the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This imbalance leads to the release of cytochrome c from the mitochondria, which triggers the formation of the apoptosome and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[b]thiophen-3-ylmethanamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzo[b]thiophen-3-ylmethanamine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic stage.
Stage 1: Synthesis of Benzo[b]thiophene-3-carbaldehyde
Issue 1.1: Low yield during Vilsmeier-Haack formylation of benzo[b]thiophene.
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Question: My Vilsmeier-Haack reaction to produce benzo[b]thiophene-3-carbaldehyde is resulting in a low yield. What are the potential causes and solutions?
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Answer: Low yields in this reaction are often attributed to several factors:
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Reaction Temperature: The Vilsmeier-Haack reaction is sensitive to temperature. Running the reaction at too high a temperature can lead to the formation of side products, including the 2-formyl isomer and chlorinated impurities.[1] It is crucial to maintain the recommended temperature, typically starting at a low temperature (e.g., 0-10 °C) and allowing it to warm gradually.
-
Reagent Stoichiometry: An incorrect ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the benzo[b]thiophene substrate can result in incomplete conversion or the formation of byproducts. Ensure accurate measurement of all reagents.
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent the decomposition of the reagent.
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt must be carefully controlled. Adding the reaction mixture to ice-cold water or a mild base is recommended to avoid degradation of the product.
-
Issue 1.2: Formation of the incorrect isomer (2-formylbenzo[b]thiophene).
-
Question: My main product is the 2-formyl isomer instead of the desired 3-formyl product. How can I improve the regioselectivity?
-
Answer: While formylation of benzo[b]thiophene typically favors the 3-position, the formation of the 2-isomer can occur.[1] To enhance selectivity for the 3-position:
-
Alternative Method - Lithiation: A more regioselective method is the lithiation of benzo[b]thiophene at the 3-position with a strong base like n-butyllithium (n-BuLi), followed by quenching with N,N-dimethylformamide (DMF).[2][3] This approach generally provides better control over the position of formylation.
-
Reaction Conditions: In the Vilsmeier-Haack reaction, using milder conditions (lower temperature, shorter reaction time) can sometimes improve the selectivity for the 3-position.
-
Stage 2: Conversion of Intermediate to Amine
Issue 2.1: Low yield in the reductive amination of benzo[b]thiophene-3-carbaldehyde.
-
Question: I am experiencing low yields during the reductive amination of benzo[b]thiophene-3-carbaldehyde with ammonia. What are the common pitfalls?
-
Answer: Reductive amination can be a high-yielding reaction, but several factors can lead to reduced yields:
-
Imine Formation: The initial formation of the imine intermediate is an equilibrium process.[4] To drive the reaction forward, it is often beneficial to remove the water formed during this step, for example, by using a dehydrating agent or a Dean-Stark apparatus.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally effective and chemoselective for reducing the imine in the presence of the aldehyde.[5][6] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde, leading to the corresponding alcohol as a byproduct.
-
pH Control: The pH of the reaction medium is important for both imine formation and the stability of the reducing agent. A slightly acidic pH (around 5-6) is often optimal.
-
Over-alkylation: The primary amine product can sometimes react further with the starting aldehyde to form a secondary amine. Using a large excess of the aminating agent (ammonia in this case) can help to minimize this side reaction.
-
Issue 2.2: Incomplete reduction of benzo[b]thiophene-3-carbonitrile.
-
Question: The reduction of my benzo[b]thiophene-3-carbonitrile to the amine is sluggish and incomplete. How can I drive the reaction to completion?
-
Answer: The reduction of nitriles to primary amines requires potent reducing agents.
-
Reducing Agent Potency: Lithium aluminum hydride (LiAlH₄) is a very effective reagent for this transformation and typically provides good yields.[7] Borane complexes such as borane-tetrahydrofuran (BH₃·THF) are also commonly used.[8]
-
Reaction Conditions: These reductions are often carried out in anhydrous ethereal solvents like THF or diethyl ether. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as the reducing agents are reactive with air and moisture.
-
Catalytic Hydrogenation: An alternative is catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C).[8] To suppress the formation of secondary and tertiary amine byproducts, this reaction is often carried out in the presence of ammonia.[9]
-
Stage 3: Formation and Purification of the Hydrochloride Salt
Issue 3.1: Difficulty in precipitating the hydrochloride salt.
-
Question: After treating the free base with HCl, the hydrochloride salt is not precipitating or is forming an oil. What should I do?
-
Answer:
-
Solvent Choice: The choice of solvent is crucial for successful salt precipitation. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Common choices include diethyl ether, isopropanol, or ethyl acetate. You may need to try a co-solvent system.
-
Concentration: If the solution is too dilute, precipitation may not occur. Carefully concentrate the solution under reduced pressure.
-
Seeding: If you have a small amount of the crystalline product, adding a seed crystal can induce crystallization.
-
Trituration: If an oil forms, try triturating it with a non-polar solvent like hexane or pentane. This can sometimes induce solidification.
-
Issue 3.2: The final product is impure.
-
Question: My final this compound product shows impurities in the NMR/LC-MS analysis. What are the likely impurities and how can I remove them?
-
Answer:
-
Potential Impurities:
-
Unreacted starting materials (e.g., benzo[b]thiophene-3-carbaldehyde).
-
Side products from the formylation step (e.g., 2-formyl isomer).
-
Byproducts from the reduction step (e.g., the corresponding alcohol from aldehyde reduction, or secondary/tertiary amines).
-
-
Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying crystalline solids. Experiment with different solvent systems to find one that provides good recovery and purity.
-
Column Chromatography: If the impurities are significantly different in polarity from your product, silica gel column chromatography of the free base before salt formation can be very effective.
-
Acid-Base Extraction: Before salt formation, you can perform an acid-base extraction on the free base to remove neutral or acidic impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the benzo[b]thiophene-3-carbaldehyde intermediate?
A1: For regioselectivity, the lithiation of benzo[b]thiophene at the 3-position with n-BuLi followed by quenching with DMF is often more reliable than the Vilsmeier-Haack reaction.[2][3] However, the Vilsmeier-Haack reaction is also widely used but may require more careful optimization of reaction conditions to maximize the yield of the desired 3-isomer and minimize side products.[1]
Q2: What are the key differences between using reductive amination of the aldehyde versus reduction of the nitrile to obtain the final amine?
A2: Both are viable routes.
-
Reductive Amination (from aldehyde): This is a one-pot reaction that can be highly efficient. It offers flexibility in the choice of the amine source if derivatives are desired. However, it can be prone to the formation of secondary amine impurities if not properly controlled.[10]
-
Nitrile Reduction (from nitrile): This route typically uses stronger reducing agents like LiAlH₄ or catalytic hydrogenation.[7][11] It directly yields the primary amine. A potential drawback of catalytic hydrogenation is the formation of secondary and tertiary amines as byproducts, which can be suppressed by the addition of ammonia.[9]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most of the steps in this synthesis. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. Staining with an appropriate agent (e.g., potassium permanganate or UV light if the compounds are UV-active) can help visualize the spots. For more quantitative analysis, techniques like GC-MS or LC-MS can be used.
Q4: What safety precautions should I take during this synthesis?
A4:
-
Vilsmeier-Haack Reagent: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. This reagent should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organolithium Reagents: n-Butyllithium (n-BuLi) is pyrophoric and will ignite on contact with air. It must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques.
-
Hydride Reducing Agents: Lithium aluminum hydride (LiAlH₄) reacts violently with water to produce flammable hydrogen gas. It should also be handled under an inert atmosphere.
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate PPE. Be familiar with the safety data sheets (SDS) for all chemicals used.
Data Presentation
Table 1: Comparison of Formylation Methods for Benzo[b]thiophene
| Method | Reagents | Typical Conditions | Advantages | Common Issues |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to RT | Readily available reagents | Potential for 2-isomer formation, chlorination side products[1] |
| Lithiation-Formylation | n-BuLi, DMF | -78 °C to RT | High regioselectivity for the 3-position[2][3] | Requires anhydrous and inert conditions, pyrophoric reagents |
Table 2: Reducing Agents for Amine Synthesis
| Synthetic Step | Reducing Agent | Typical Solvent | Key Considerations |
| Reductive Amination | NaBH(OAc)₃ | Dichloromethane (DCM) | Mild and chemoselective, tolerates many functional groups[12] |
| Reductive Amination | NaBH₃CN | Methanol (MeOH) | Effective, but cyanide is toxic |
| Nitrile Reduction | LiAlH₄ | THF, Diethyl Ether | Powerful reducing agent, high yields[7] |
| Nitrile Reduction | H₂/Raney Ni | Ethanol/Ammonia | Catalytic, avoids stoichiometric metal waste |
Experimental Protocols
Protocol 1: Synthesis of Benzo[b]thiophene-3-carbaldehyde via Lithiation
-
Dissolve benzo[b]thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise via syringe.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield benzo[b]thiophene-3-carbaldehyde.
Protocol 2: Synthesis of Benzo[b]thiophen-3-ylmethanamine via Reductive Amination
-
To a solution of benzo[b]thiophene-3-carbaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (e.g., 7N, 10 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude Benzo[b]thiophen-3-ylmethanamine free base.
Protocol 3: Formation of this compound
-
Dissolve the crude Benzo[b]thiophen-3-ylmethanamine free base in a minimal amount of isopropanol or diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2M) or concentrated HCl dropwise with stirring until the solution becomes acidic (check with pH paper).
-
Stir the mixture for 30 minutes. The hydrochloride salt should precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues in the synthesis.
References
- 1. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 11. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Purification of Benzo[b]thiophen-3-ylmethanamine Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Benzo[b]thiophen-3-ylmethanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials from the specific synthetic route employed, over-alkylated byproducts, and residual solvents. The synthesis of the benzothiophene core itself can also introduce isomeric impurities or related aromatic compounds.[1][2][3]
Q2: My final product of this compound has a persistent color. What could be the cause and how can I remove it?
A2: A persistent color can be due to trace impurities, such as oxidized species or byproducts from the synthesis. Thioindigo species, which are colored, can sometimes form from the degradation of benzothiophene derivatives.[4] Purification by recrystallization, sometimes with the addition of activated carbon, or column chromatography can help in removing these colored impurities.
Q3: I am having trouble with the column chromatography of my compound. It seems to be sticking to the silica gel. What can I do?
A3: Primary amines, like Benzo[b]thiophen-3-ylmethanamine, are basic and tend to interact strongly with the acidic silica gel, leading to tailing and poor separation.[5] To mitigate this, you can either use a modified stationary phase, such as amine-functionalized silica, or add a competing amine, like triethylamine (typically 0.1-1%), to your mobile phase.[5][6] Alternatively, reversed-phase chromatography could be a suitable option.
Q4: What is the recommended storage condition for this compound to ensure its stability?
A4: The compound should be stored in an inert atmosphere at room temperature.[7] This helps to prevent degradation from atmospheric moisture and oxygen.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Incorrect solvent system | The chosen solvent may be too good, leading to high solubility and low recovery. |
| Solution: Perform small-scale solubility tests with a range of solvents to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with ethers like diethyl ether or MTBE.[6] | |
| Precipitation is too rapid | Rapid cooling can trap impurities and lead to the formation of fine particles that are difficult to filter. |
| Solution: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation. | |
| Product is an oil | The compound may be "oiling out" instead of crystallizing, which is common if the melting point is low or if significant impurities are present. |
| Solution: Try adding a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the solution at a slightly elevated temperature. Scratching the inside of the flask with a glass rod can also induce crystallization. |
Problem 2: Ineffective Purification by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Strong interaction with silica gel | The basic amine group interacts with acidic silanol groups on the silica surface, causing streaking and poor separation.[5] |
| Solution 1: Add a small amount of a volatile amine base, such as triethylamine or ammonia, to the eluent to compete for the active sites on the silica.[5][6] | |
| Solution 2: Use a less acidic stationary phase like alumina (basic or neutral).[6] | |
| Solution 3: Employ reversed-phase chromatography where the stationary phase is non-polar. | |
| Inappropriate mobile phase polarity | The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in long retention times. |
| Solution: Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A common mobile phase for amines is a mixture of dichloromethane and methanol. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, methanol).
-
Solubility Test: Gently heat the test tube. If the solid dissolves, it is a potential recrystallization solvent. Allow it to cool to room temperature and then in an ice bath. Observe if crystals form.
-
Procedure: a. Dissolve the crude product in the minimum amount of the chosen hot solvent. b. If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes. c. Hot filter the solution to remove the activated carbon and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature to form crystals. e. Further cool the flask in an ice bath for at least 30 minutes to maximize yield. f. Collect the crystals by vacuum filtration. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Column Packing: Pack a glass column with silica gel using the desired mobile phase.
-
Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen mobile phase. A common starting mobile phase could be dichloromethane with a small percentage of methanol and 0.5% triethylamine. The polarity can be gradually increased by increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting guide for column chromatography of this compound.
References
- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiophene synthesis [organic-chemistry.org]
- 4. Purification, stability, and mineralization of 3-hydroxy-2- formylbenzothiophene, a metabolite of dibenzothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. This compound | 55810-74-7 [sigmaaldrich.com]
Side-product formation in the synthesis of Benzo[b]thiophen-3-ylmethanamine hydrochloride
Technical Support Center: Synthesis of Benzo[b]thiophen-3-ylmethanamine Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side-product formation. The three primary synthetic routes are covered: Reductive Amination, Gabriel Synthesis, and Nitrile Reduction.
Route 1: Reductive Amination of Benzo[b]thiophene-3-carbaldehyde
Issue 1: Presence of Unreacted Benzo[b]thiophene-3-carbaldehyde in the Final Product
-
Possible Cause: Incomplete reaction due to insufficient reducing agent, poor quality of reagents, or non-optimal reaction time and temperature.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the aldehyde is pure and the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) has not degraded.
-
Increase Reducing Agent: Add a slight excess (1.2-1.5 equivalents) of the reducing agent.
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
-
Adjust pH: For reagents like NaBH₃CN, the reaction is more efficient under slightly acidic conditions (pH 5-6) to promote imine formation without degrading the reducing agent.
-
Issue 2: Contamination with the Intermediate Imine
-
Possible Cause: The reduction of the imine (Schiff base) is the rate-limiting step and may be incomplete.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often more effective than sodium cyanoborohydride for reducing challenging imines and can be used in a one-pot reaction.
-
Extend Reaction Time: Allow the reaction to stir for a longer period after the initial formation of the imine.
-
Temperature Control: A modest increase in temperature (e.g., to 40°C) may facilitate the reduction, but should be monitored to avoid side reactions.
-
Issue 3: Formation of (Benzo[b]thiophen-3-yl)methanol
-
Possible Cause: Reduction of the starting aldehyde before it has a chance to form the imine. This is common if the reducing agent is added too early or if imine formation is slow.
-
Troubleshooting Steps:
-
Sequential Addition: First, stir the benzo[b]thiophene-3-carbaldehyde with the amine source (e.g., ammonium chloride) in the solvent to allow for imine formation. Add the reducing agent portion-wise only after the imine has formed (confirmable by TLC or IR spectroscopy).
-
Use a Mild Reducing Agent: Use a reducing agent that is more selective for the imine over the aldehyde, such as sodium cyanoborohydride at a controlled pH.
-
Route 2: Gabriel Synthesis from 3-(Halomethyl)benzo[b]thiophene
Issue 1: Difficulty in Removing Phthalhydrazide Byproduct
-
Possible Cause: Phthalhydrazide, formed during the hydrazinolysis step, can sometimes co-precipitate with the product or be difficult to filter.[1][2]
-
Troubleshooting Steps:
-
Acid-Base Extraction: After hydrazinolysis, acidify the reaction mixture with dilute HCl. The desired amine will form a water-soluble salt (the hydrochloride), while the neutral phthalhydrazide can be removed by filtration or extraction with an immiscible organic solvent.
-
Alternative Cleavage: Consider using acidic hydrolysis (e.g., refluxing with aqueous HCl or HBr) instead of hydrazine.[3] This yields phthalic acid as the byproduct, which has different solubility properties and may be easier to separate.[3]
-
Issue 2: Low Yield of the Desired Amine
-
Possible Cause: Incomplete alkylation of potassium phthalimide with 3-(chloromethyl)benzo[b]thiophene or side reactions of the starting halide.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents (typically DMF) are strictly anhydrous, as moisture can hydrolyze the phthalimide salt and the alkyl halide.
-
Optimize Reaction Temperature: The alkylation step may require heating (e.g., 60-80°C) to proceed at a reasonable rate. Monitor by TLC to avoid decomposition at higher temperatures.
-
Halide Reactivity: If using 3-(chloromethyl)benzo[b]thiophene, consider converting it to the more reactive 3-(bromomethyl) or 3-(iodomethyl) derivative.
-
Route 3: Reduction of Benzo[b]thiophene-3-carbonitrile
Issue 1: Presence of Unreacted Nitrile or Formation of Aldehyde/Carboxylic Acid
-
Possible Cause: Incomplete reduction by a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[4][5][6] Hydrolysis of the intermediate imine during workup can lead to the corresponding aldehyde.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware, solvents (e.g., THF, diethyl ether), and the nitrile must be scrupulously dry.[7]
-
Sufficient Reducing Agent: Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to ensure complete reduction.
-
Controlled Workup: The workup procedure is critical. A Fieser workup (sequential, careful addition of water, then aqueous NaOH, then more water) at low temperature (0°C) is recommended to quench the excess hydride and hydrolyze the aluminum complexes without degrading the product. This minimizes the formation of aldehyde byproducts.
-
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is off-white or yellow. How can I improve its purity and color?
A1: The color is likely due to trace impurities. Recrystallization is the most effective method for purification. A common solvent system is isopropanol or an ethanol/ether mixture. If impurities persist, consider a charcoal treatment during recrystallization or purification by column chromatography on silica gel before converting the free amine to the hydrochloride salt.
Q2: What is the best synthetic route for a large-scale synthesis?
A2: For large-scale synthesis, reductive amination is often preferred. It is typically a one-pot reaction and avoids the use of highly reactive and hazardous reagents like LiAlH₄ or the generation of difficult-to-remove byproducts like phthalhydrazide from the Gabriel synthesis.
Q3: How do I confirm the formation of the imine intermediate during reductive amination?
A3: You can monitor the reaction by TLC, looking for the disappearance of the aldehyde spot and the appearance of a new, less polar spot corresponding to the imine. Alternatively, you can use Infrared (IR) spectroscopy to observe the disappearance of the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and the appearance of the C=N stretch of the imine (around 1640-1690 cm⁻¹).
Q4: Can I use sodium borohydride (NaBH₄) for the reductive amination or nitrile reduction?
A4: Sodium borohydride is generally not strong enough to reduce nitriles.[8] For reductive amination, NaBH₄ can reduce the intermediate imine, but it will also readily reduce the starting aldehyde, leading to the formation of (benzo[b]thiophen-3-yl)methanol as a significant side-product. More selective reagents like sodium cyanoborohydride or sodium triacetoxyborohydride are recommended for this transformation.[8]
Q5: During the Gabriel synthesis, my 3-(chloromethyl)benzo[b]thiophene seems to be decomposing upon heating. What should I do?
A5: Benzylic-type halides can be unstable at high temperatures. Try running the alkylation step at the lowest possible temperature that still allows the reaction to proceed at a reasonable rate. As mentioned previously, converting the chloride to the more reactive bromide or iodide analogue can allow for lower reaction temperatures.
Data Presentation
The table below provides an illustrative summary of how reaction conditions can affect product distribution in the reductive amination of benzo[b]thiophene-3-carbaldehyde. Note: These are representative values for comparison purposes.
| Entry | Reducing Agent | Solvent | pH / Additive | Yield of Amine (%) | Key Side-Product (%) | Side-Product Identity |
| 1 | NaBH₄ | Methanol | Neutral | 40 | 55 | (Benzo[b]thiophen-3-yl)methanol |
| 2 | NaBH₃CN | Methanol | pH 5-6 (AcOH) | 85 | 10 | Unreacted Aldehyde |
| 3 | NaBH(OAc)₃ | DCE | None | 92 | 5 | Imine Intermediate |
| 4 | H₂/Pd-C | Ethanol | None | 75 | 15 | (Benzo[b]thiophen-3-yl)methanol |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of benzo[b]thiophene-3-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (5.0 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 30°C.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine.
-
Dissolve the crude amine in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt. Filter and dry the solid.
Protocol 2: Gabriel Synthesis
-
Alkylation: Add 3-(chloromethyl)benzo[b]thiophene (1.0 eq) to a solution of potassium phthalimide (1.1 eq) in anhydrous DMF. Heat the mixture to 70°C for 6 hours. Monitor the reaction by TLC. After cooling, pour the mixture into water and filter the resulting precipitate, which is N-(benzo[b]thiophen-3-ylmethyl)phthalimide.
-
Hydrazinolysis: Suspend the crude phthalimide derivative in ethanol and add hydrazine hydrate (3.0 eq). Reflux the mixture for 4 hours.
-
Workup: Cool the mixture to room temperature and add 2M HCl. Filter off the precipitated phthalhydrazide. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a small amount of water and wash with dichloromethane to remove any remaining non-polar impurities. Basify the aqueous layer with 2M NaOH and extract the free amine with diethyl ether. Dry the ethereal solution, and precipitate the hydrochloride salt as described in Protocol 1.
Visualization of Reaction Pathways
The following diagram illustrates the desired synthetic pathway for Benzo[b]thiophen-3-ylmethanamine via reductive amination and highlights the formation of common side-products.
Caption: Reductive amination pathway and a common side-reaction.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 6. davuniversity.org [davuniversity.org]
- 7. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for Benzo[b]thiophen-3-ylmethanamine Hydrochloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Benzo[b]thiophen-3-ylmethanamine hydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and efficient method is the reductive amination of benzo[b]thiophene-3-carbaldehyde. This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by its reduction to the primary amine. The final step is the formation of the hydrochloride salt by treatment with hydrochloric acid.
Q2: Which reducing agents are suitable for the reductive amination of benzo[b]thiophene-3-carbaldehyde?
A2: Several reducing agents can be employed, with varying selectivity and reactivity. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium cyanoborohydride is often preferred due to its milder nature, which allows for the selective reduction of the iminium ion in the presence of the unreacted aldehyde, minimizing the formation of the corresponding alcohol byproduct.[1][2]
Q3: How can I minimize the formation of the secondary amine byproduct, N,N-bis(benzo[b]thiophen-3-ylmethyl)amine?
A3: The formation of the secondary amine byproduct occurs when the initially formed primary amine reacts with another molecule of the aldehyde. To minimize this, a significant excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) should be used. Running the reaction at a lower temperature can also help to control the rate of the second alkylation.
Q4: What are the optimal pH conditions for this reductive amination?
A4: The reaction is typically carried out under mildly acidic conditions (pH 4-6). This pH range is a compromise: it needs to be acidic enough to catalyze the formation of the iminium ion intermediate, but not so acidic as to significantly hydrolyze the imine or deactivate the amine nucleophile. Acetic acid is commonly used to maintain the desired pH.
Q5: I am having trouble with the purification of the final hydrochloride salt. What are some common issues and solutions?
A5: Purification of the hydrochloride salt can be challenging due to its potential hygroscopicity and solubility in polar solvents. If the salt precipitates upon addition of HCl, it can be collected by filtration and washed with a non-polar solvent like diethyl ether or hexane to remove organic impurities. If it remains in solution, extraction with a suitable organic solvent followed by evaporation may be necessary. Recrystallization from a suitable solvent system, such as ethanol/diethyl ether, can be employed for further purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unfavorable reaction temperature. | 1. Ensure appropriate pH (4-6) for imine formation. Consider adding a dehydrating agent like molecular sieves. 2. Use a fresh batch of the reducing agent. 3. Optimize the reaction temperature. While room temperature is often sufficient, gentle heating might be required for less reactive substrates. |
| Formation of Benzo[b]thiophen-3-ylmethanol byproduct | The reducing agent is reducing the aldehyde before imine formation. | 1. Use a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN). 2. Add the reducing agent after allowing sufficient time for imine formation. |
| Formation of secondary amine byproduct | The primary amine product is reacting with the starting aldehyde. | 1. Use a large excess of the ammonia source. 2. Add the aldehyde slowly to the reaction mixture containing the ammonia source. 3. Lower the reaction temperature to slow down the rate of the second alkylation. |
| Difficulty in precipitating the hydrochloride salt | The salt is highly soluble in the reaction solvent. | 1. Concentrate the reaction mixture under reduced pressure. 2. Add a non-polar co-solvent (e.g., diethyl ether, hexane) to induce precipitation. 3. Cool the solution to a lower temperature. |
| Oily or sticky product after hydrochloride salt formation | Presence of impurities or residual solvent. | 1. Wash the precipitated salt thoroughly with a non-polar solvent. 2. Perform recrystallization from a suitable solvent system. 3. Dry the product under high vacuum to remove residual solvents. |
Data Presentation
Table 1: Effect of Reducing Agent on the Reductive Amination of Benzo[b]thiophene-3-carbaldehyde
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Primary Amine (%) |
| NaBH₄ | Methanol | 25 | 4 | 75 |
| NaBH₃CN | Methanol/Acetic Acid | 25 | 6 | 88 |
| NaBH(OAc)₃ | Dichloromethane | 25 | 4 | 92 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
Benzo[b]thiophene-3-carbaldehyde
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Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
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Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
To a solution of benzo[b]thiophene-3-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).
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Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
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Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
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Dissolve the crude amine in a minimal amount of diethyl ether and cool to 0 °C.
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Add a solution of HCl in diethyl ether dropwise until precipitation is complete.
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Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the reductive amination reaction.
References
Technical Support Center: Overcoming Solubility Issues with Benzo[b]thiophen-3-ylmethanamine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Benzo[b]thiophen-3-ylmethanamine hydrochloride and encountering challenges with its solubility. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a chemical compound often used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research. Its hydrochloride salt form is intended to improve its solubility in aqueous solutions.[1] Proper solubilization is crucial for its use in various experimental settings, including biological assays and chemical reactions, as it ensures uniform concentration and bioavailability.
Q2: What are the general solubility characteristics of this compound?
Q3: I am having trouble dissolving this compound in my desired solvent. What are the first steps I should take?
If you are encountering solubility issues, start by confirming the purity of your compound and the quality of your solvent. Ensure that the solvent is anhydrous if required for your experiment. Gentle heating and agitation (vortexing or sonication) can often aid in dissolution. If these initial steps do not resolve the issue, a systematic approach to solvent screening and pH adjustment may be necessary.
Troubleshooting Guide
This section provides solutions to common solubility problems encountered with this compound.
Problem 1: The compound is not dissolving in water at the desired concentration.
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Question: What should I do if this compound does not fully dissolve in water?
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Answer:
-
Increase Agitation and Temperature: Gently heat the solution while stirring. Be cautious with temperature to avoid degradation of the compound. Sonication can also be an effective method to break down solid particles and enhance dissolution.
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Adjust the pH: As an amine hydrochloride, the solubility of this compound is pH-dependent. Lowering the pH by adding a small amount of a dilute acid (e.g., 0.1 M HCl) can increase the concentration of the protonated, more soluble form. Conversely, if the compound has precipitated from an acidic solution, adjusting the pH towards neutral may be necessary.
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Consider a Co-solvent: If your experimental design allows, adding a small percentage of a water-miscible organic solvent like ethanol, methanol, or DMSO can significantly improve solubility. Start with a low percentage (e.g., 5-10%) and gradually increase it.
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Problem 2: The compound precipitates out of solution over time.
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Question: My this compound initially dissolves but then crashes out of solution. How can I prevent this?
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Answer:
-
Check for Supersaturation: You may have created a supersaturated solution, especially if you used heating to dissolve the compound. Try preparing the solution at the temperature at which it will be used and stored.
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pH Stability: The pH of your solution may be drifting over time, causing the compound to precipitate. Using a suitable buffer system to maintain a constant pH can prevent this.
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Solvent Evaporation: Ensure your container is well-sealed to prevent solvent evaporation, which would increase the concentration of the compound and lead to precipitation.
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Problem 3: I need to use a non-polar organic solvent, but the compound is insoluble.
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Question: How can I dissolve this compound in a non-polar solvent like dichloromethane (DCM) or hexane?
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Answer:
-
Free Base Conversion: The hydrochloride salt is highly polar and will have very low solubility in non-polar solvents. You will likely need to convert the hydrochloride salt to its free base form. This can be achieved by dissolving the compound in a minimal amount of aqueous base (e.g., saturated sodium bicarbonate solution) and then extracting the free base into your desired non-polar organic solvent.
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Use of a Phase Transfer Catalyst: In some cases, a phase transfer catalyst can help to shuttle the polar compound into the organic phase, but the free base conversion is a more common and effective method.
-
Quantitative Solubility Data
Specific, experimentally determined solubility data for this compound is not widely published. Researchers are encouraged to determine the solubility in their specific solvent systems experimentally. The following table is provided as a template to record your own findings.
| Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Observations |
| Water | 25 | ||
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Ethanol (95%) | 25 | ||
| Methanol | 25 | ||
| Dichloromethane (DCM) | 25 |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol outlines a method for quickly assessing the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, PBS, DMSO, ethanol, methanol, DCM)
-
Small vials (e.g., 1.5 mL microcentrifuge tubes or 2 mL glass vials)
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Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into each vial.
-
Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial. This will give an initial concentration of 10 mg/mL.
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Vortex the vial vigorously for 1-2 minutes.
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Visually inspect the solution for any undissolved particles.
-
If the compound has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
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If the compound is still not dissolved, incrementally add more solvent (e.g., in 100 µL aliquots), vortexing and sonicating after each addition, until the compound is fully dissolved. Record the total volume of solvent used.
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Calculate the approximate solubility in mg/mL.
-
Repeat for each solvent to be tested.
Protocol 2: pH-Dependent Aqueous Solubility Determination
This protocol describes how to assess the impact of pH on the aqueous solubility of this compound.
Materials:
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This compound
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A series of buffers with different pH values (e.g., pH 3, 5, 7, 9)
-
Vials
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Shaker or rotator
-
pH meter
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Analytical balance
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Centrifuge
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HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare saturated solutions by adding an excess amount of the compound to each buffer in separate vials.
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Tightly seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
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Carefully remove a known volume of the supernatant without disturbing the pellet.
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Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
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Determine the concentration of the dissolved compound in the supernatant using a validated HPLC or UV-Vis spectrophotometry method.
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The calculated concentration represents the solubility of the compound at that specific pH.
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to troubleshooting solubility issues.
Caption: A decision tree for troubleshooting solubility issues.
Caption: A typical workflow for enhancing aqueous solubility.
References
Technical Support Center: Benzo[b]thiophen-3-ylmethanamine Hydrochloride Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of Benzo[b]thiophen-3-ylmethanamine hydrochloride synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the production of this compound, particularly when transitioning from laboratory to pilot or industrial scale.
Problem Area 1: Synthesis of Benzo[b]thiophene-3-carbaldehyde via Vilsmeier-Haack Reaction
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Benzo[b]thiophene-3-carbaldehyde | 1. Incomplete reaction due to insufficient Vilsmeier reagent. 2. Suboptimal reaction temperature. 3. Formation of side products due to reaction at other positions of the benzo[b]thiophene ring.[1][2] 4. Degradation of the product during workup. | 1. Ensure the correct stoichiometry of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). 2. Optimize the reaction temperature; the Vilsmeier-Haack reaction is often temperature-sensitive.[2] 3. Monitor the reaction for isomeric impurities by HPLC. Adjusting the reaction conditions (e.g., temperature, solvent) may improve regioselectivity. 4. Perform the aqueous workup at a controlled, low temperature to minimize product degradation. |
| Formation of Chlorinated Byproducts | Reaction with excess POCl₃ or at elevated temperatures can lead to chlorination of the heterocyclic ring.[2] | 1. Carefully control the stoichiometry of POCl₃. 2. Maintain the recommended reaction temperature and avoid localized overheating. |
| Difficult Workup and Isolation | The iminium salt intermediate may be difficult to hydrolyze, or the product may be challenging to extract. | 1. Ensure complete hydrolysis of the iminium salt by adjusting the pH and temperature of the aqueous quench. 2. Select an appropriate extraction solvent and perform multiple extractions if necessary. |
Problem Area 2: Reductive Amination of Benzo[b]thiophene-3-carbaldehyde
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Primary Amine | 1. Incomplete imine formation. 2. Inefficient reduction of the imine. 3. Catalyst poisoning or deactivation (for catalytic hydrogenation). | 1. Use an excess of ammonia to drive the equilibrium towards imine formation.[3] 2. Choose a suitable reducing agent. For scale-up, catalytic hydrogenation (e.g., H₂/Raney Nickel or Pd/C) is often preferred over metal hydrides like LiAlH₄ for safety and cost reasons.[4][5] 3. Ensure the purity of starting materials and the reaction system to avoid catalyst poisoning. |
| Formation of Secondary and Tertiary Amine Impurities | The primary amine product can react with the starting aldehyde to form secondary and tertiary amine byproducts.[4][5] | 1. Use a large excess of ammonia.[3] 2. Add the reducing agent in a controlled manner. 3. Optimize reaction conditions (temperature, pressure) to favor the formation of the primary amine. |
| Exothermic Reaction and Poor Heat Transfer on Scale-Up | Reductive amination reactions can be exothermic, and inefficient heat removal in large reactors can lead to side reactions and safety hazards. | 1. Ensure the reactor has adequate cooling capacity. 2. Control the addition rate of the reducing agent. 3. Monitor the internal temperature of the reactor closely. |
Problem Area 3: Formation and Crystallization of this compound
| Problem | Potential Causes | Recommended Solutions |
| Product Oiling Out During Crystallization | The hydrochloride salt is not precipitating as a solid and is instead forming an oil. This can be due to the presence of impurities or an inappropriate solvent system. | 1. Ensure the free amine is of high purity before salt formation. 2. Experiment with different solvent systems (e.g., isopropanol/ether, ethanol/acetone). 3. Add the HCl solution slowly and at a controlled temperature. 4. Seeding with a small amount of crystalline product can induce crystallization. |
| Low Yield of Hydrochloride Salt | The salt may be partially soluble in the chosen solvent, leading to losses during filtration. | 1. Cool the crystallization mixture to a lower temperature to maximize precipitation. 2. Use a minimal amount of an anti-solvent to induce precipitation. 3. Wash the filtered solid with a cold, non-polar solvent to minimize dissolution. |
| Polymorphism | The hydrochloride salt may exist in different crystalline forms (polymorphs), which can affect its physical properties. | 1. Carefully control the crystallization conditions (solvent, temperature, cooling rate) to ensure consistent formation of the desired polymorph. 2. Characterize the solid-state properties of the final product using techniques like XRD and DSC. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and scalable synthetic route involves a three-step process:
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Vilsmeier-Haack Formylation: Benzo[b]thiophene is reacted with a Vilsmeier reagent (typically formed from POCl₃ and DMF) to produce benzo[b]thiophene-3-carbaldehyde.[6][7]
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Reductive Amination: The resulting aldehyde undergoes reductive amination with ammonia to form the primary amine, benzo[b]thiophen-3-ylmethanamine.[8][9]
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Hydrochloride Salt Formation: The primary amine is then treated with hydrochloric acid to yield the final hydrochloride salt.[10]
Q2: What are the main challenges when scaling up the Vilsmeier-Haack reaction for this synthesis?
A2: The primary challenges include controlling the exothermic nature of the reaction, ensuring efficient mixing to avoid localized overheating and side reactions, and managing the workup of a potentially viscous reaction mixture. Regioselectivity can also be a concern, with the potential for formylation at other positions on the benzo[b]thiophene ring.[1][2]
Q3: Which reducing agent is most suitable for the large-scale reductive amination step?
A3: For large-scale production, catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas is often preferred. These methods are generally more cost-effective and safer to handle than stoichiometric metal hydride reagents like Lithium Aluminum Hydride (LiAlH₄).[4][5] However, the choice of catalyst and reaction conditions must be optimized to minimize the formation of secondary and tertiary amine byproducts.[4][5]
Q4: How can I minimize the formation of secondary and tertiary amine impurities during reductive amination?
A4: The formation of these impurities can be suppressed by using a large excess of ammonia, which shifts the equilibrium towards the formation of the primary imine.[3] Careful control of reaction parameters such as temperature, pressure, and catalyst loading is also crucial.
Q5: What are the best practices for crystallizing the final hydrochloride salt?
A5: Successful crystallization of the hydrochloride salt often depends on the purity of the free amine and the choice of solvent. It is recommended to start with a high-purity amine. A common technique is to dissolve the amine in a suitable solvent like isopropanol or ethanol and then add a solution of HCl in the same solvent or as a gas.[11] If the product "oils out," trying a different solvent system, adjusting the rate of cooling, or using seed crystals can be effective.
Experimental Protocols
Protocol 1: Synthesis of Benzo[b]thiophene-3-carbaldehyde (Vilsmeier-Haack Reaction)
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To a stirred solution of dimethylformamide (DMF, 3.0 equiv.) in a suitable chlorinated solvent (e.g., dichloromethane), phosphorus oxychloride (POCl₃, 1.2 equiv.) is added dropwise at 0-5 °C.
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The mixture is stirred at this temperature for 30 minutes to form the Vilsmeier reagent.
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A solution of benzo[b]thiophene (1.0 equiv.) in the same solvent is then added dropwise, maintaining the temperature below 10 °C.
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The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
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The reaction is quenched by carefully pouring it onto crushed ice and then neutralized with an aqueous solution of sodium hydroxide or sodium carbonate.
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The organic layer is separated, and the aqueous layer is extracted with the same solvent.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude benzo[b]thiophene-3-carbaldehyde.
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The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of Benzo[b]thiophen-3-ylmethanamine (Reductive Amination)
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Benzo[b]thiophene-3-carbaldehyde (1.0 equiv.) is dissolved in a suitable solvent such as methanol or ethanol saturated with ammonia.
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A hydrogenation catalyst (e.g., Raney Nickel or 5% Pd/C) is added to the solution.
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The mixture is hydrogenated in a pressure reactor under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature.
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The reaction is monitored by HPLC for the disappearance of the starting material.
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Upon completion, the catalyst is removed by filtration through a pad of celite.
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The solvent is evaporated under reduced pressure to give the crude benzo[b]thiophen-3-ylmethanamine.
Protocol 3: Formation of this compound
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The crude benzo[b]thiophen-3-ylmethanamine is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether).
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A solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) is added dropwise with stirring until the solution becomes acidic.
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The hydrochloride salt typically precipitates out of the solution. The mixture may be cooled to enhance precipitation.
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The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford this compound.
Quantitative Data Summary
The following table summarizes typical yields for the synthetic sequence. Note that these are approximate values and can vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Typical Yield (Lab Scale) | Typical Yield (Pilot Scale) |
| 1 | Vilsmeier-Haack | Benzo[b]thiophene | Benzo[b]thiophene-3-carbaldehyde | 75-85% | 70-80% |
| 2 | Reductive Amination | Benzo[b]thiophene-3-carbaldehyde | Benzo[b]thiophen-3-ylmethanamine | 60-75% | 55-70% |
| 3 | Salt Formation | Benzo[b]thiophen-3-ylmethanamine | This compound | >95% | >95% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the reductive amination step.
References
- 1. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Benzo[b]thiophen-3-ylmethanamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of Benzo[b]thiophen-3-ylmethanamine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound and similar amine hydrochloride salts.
Issue 1: The compound "oils out" instead of crystallizing.
This phenomenon, where the solute separates as a liquid instead of a solid, is common with amine salts.[1]
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Cause: The solution is likely too supersaturated, or the cooling process is too rapid.[1] This can also occur if the boiling point of the solvent is higher than the melting point of the solute.
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Solution 1: Reduce Supersaturation. Add a small amount of additional hot solvent to the mixture to decrease the concentration.[1][2]
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Solution 2: Slow Down Cooling. Allow the solution to cool gradually to room temperature before transferring it to an ice bath. Rapid cooling often promotes oil formation.[1]
-
Solution 3: Use Seed Crystals. If a small amount of the solid product is available, add a seed crystal to the cooled, saturated solution to induce crystallization.[1]
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Solution 4: Modify the Solvent System. Experiment with a solvent/anti-solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly cloudy, then heat until it clarifies and allow to cool slowly.
Issue 2: No crystals form upon cooling.
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Cause: Too much solvent may have been used, resulting in a solution that is not saturated enough for crystals to form.[2][3]
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Solution 1: Evaporate Excess Solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[2]
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Solution 2: Induce Crystallization. Scratch the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites.[2]
-
Solution 3: Add an Anti-Solvent. If the compound is dissolved in a polar solvent, the slow addition of a non-polar anti-solvent can induce precipitation.
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Solution 4: Re-evaluate Solvent Choice. If all else fails, evaporate the solvent completely and attempt the recrystallization with a different solvent system.[2]
Issue 3: The recrystallization yield is very low.
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Cause: This can be due to using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor.[2][3] It can also result from premature crystallization during a hot filtration step or washing the crystals with a solvent that is not sufficiently cold.
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Solution 1: Minimize Solvent Usage. Use the minimum amount of near-boiling solvent necessary to fully dissolve the crude product.[3]
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Solution 2: Chill the Mother Liquor. If crystals have been collected, try cooling the filtrate to a lower temperature to see if a second crop of crystals can be obtained.
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Solution 3: Use Ice-Cold Washing Solvent. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent selection for the recrystallization of this compound?
Q2: How does the hydrochloride salt form affect recrystallization?
A2: The hydrochloride salt form generally increases the polarity and aqueous solubility of the parent amine.[5] However, hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air, which can complicate handling and crystallization.[5] They can also undergo disproportionation, where the salt reverts to the free base and hydrochloric acid, especially in the presence of basic impurities or certain excipients.[6][7]
Q3: Can I convert the hydrochloride salt to the free base for recrystallization and then convert it back?
A3: Yes, this is a valid strategy. If the hydrochloride salt proves difficult to crystallize, you can neutralize it to the free amine, recrystallize the free amine from a suitable organic solvent, and then carefully add hydrochloric acid to precipitate the purified hydrochloride salt.
Q4: My compound is colored. Should I use charcoal?
A4: If you suspect the color is due to high molecular weight, colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help decolorize it. Use charcoal sparingly, as it can also adsorb your product and reduce the yield.
Data Summary
Due to the lack of specific quantitative data for this compound in the search results, a general table of suitable solvent systems for amine salts and benzo[b]thiophene derivatives is provided below as a starting point for screening.
| Solvent System Class | Examples | Suitability for Amine Hydrochlorides | Notes |
| Alcohols | Isopropanol, Ethanol, Methanol | Often suitable | Good starting point. Can be mixed with water to adjust polarity. |
| Ketones | Acetone | Potentially suitable | Can be a good solvent, may require an anti-solvent. |
| Esters / Alkanes | Ethyl Acetate / Heptane or Hexane | Potentially suitable | A less polar system that has been used for other benzo[b]thiophene derivatives.[4][8] |
| Ethers | Diethyl Ether, Dioxane | Less common as primary solvents | Often used as anti-solvents. |
| Water | Distilled Water | Potentially suitable, but may have high solubility | Can be effective, but solubility might be too high at room temperature, leading to low yields.[9] |
Experimental Protocols
General Protocol for Recrystallization of this compound:
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Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[3]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil (e.g., on a hot plate with a water bath). Add just enough solvent to completely dissolve the solid.[3]
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Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent the product from crystallizing prematurely.
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Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
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Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]
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Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven at a suitable temperature.
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: A flowchart for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 5. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crystalpharmatech.com [crystalpharmatech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. xray.uky.edu [xray.uky.edu]
- 9. Tips & Tricks [chem.rochester.edu]
Common pitfalls in the handling and storage of Benzo[b]thiophen-3-ylmethanamine hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information on the common pitfalls associated with the handling and storage of Benzo[b]thiophen-3-ylmethanamine hydrochloride, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, the compound should be stored at room temperature under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1] It should be kept in a cool, dry, and well-ventilated area.[2] Some suppliers may also recommend refrigeration (2°C to 8°C) in a dark space to ensure long-term integrity.
Q2: What are the primary safety hazards associated with this compound?
This compound is classified as an acute oral toxicant.[3] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[2] All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[2]
Q3: What substances are incompatible with this compound?
The compound should not be stored or handled with strong oxidizing agents or alkali metals.[2] Contact with these substances could lead to vigorous and potentially hazardous reactions.
Q4: Is this compound sensitive to air or moisture?
Yes. The recommendation to store under an inert atmosphere suggests a sensitivity to air (oxygen) and/or moisture.[1] As a hydrochloride salt, it is also potentially hygroscopic, meaning it can absorb moisture from the air, which may affect its physical state and purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimentation.
Problem 1: The solid compound has become sticky, oily, or has clumped together.
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Question: I opened a container of this compound and found that the powder has turned into a sticky or oily substance. What happened and is it still usable?
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Answer: This is a common issue with hydrochloride salts of amines, which can be hygroscopic. The stickiness or oiling-out is likely due to the absorption of atmospheric moisture.
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Immediate Action: Minimize further exposure to air by tightly resealing the container and purging with an inert gas like nitrogen or argon if possible. Store the container in a desiccator.
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Usability: The compound may still be usable, but the presence of water could interfere with moisture-sensitive reactions. The water content will also affect weighing accuracy. For non-sensitive reactions, you may be able to proceed after drying the material under a high vacuum. For sensitive applications, purification may be necessary, or using a fresh, unopened batch is recommended.
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Problem 2: The compound is not dissolving in my chosen solvent.
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Question: I am having difficulty dissolving the compound for my experiment. What solvents are recommended?
-
-
Troubleshooting Steps:
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Try Polar Aprotic Solvents: Compounds of this type often show solubility in polar aprotic solvents like DMSO or DMF.
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Test Small Scale: Before committing your entire sample, test the solubility of a few milligrams in various solvents (e.g., methanol, ethanol, DMSO, water).
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Gentle Heating/Sonication: Applying gentle heat or using an ultrasonic bath can aid dissolution. However, be cautious of potential degradation with excessive heat.
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pH Adjustment: If dissolving in an aqueous or protic solvent, the pH will be acidic. If your application can tolerate it, adjusting the pH might alter solubility.
-
-
Problem 3: I need the free amine version of the compound for my reaction, not the hydrochloride salt.
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Question: My reaction requires the neutral, free amine. How can I safely and effectively remove the hydrochloride?
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Answer: You can neutralize the hydrochloride salt to generate the free amine using a mild base.
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Experimental Protocol (Aqueous Workup):
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Dissolve the hydrochloride salt in a suitable solvent, such as dichloromethane or ethyl acetate.
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Wash the organic solution with a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[4] This will neutralize the HCl and extract the resulting salt into the aqueous layer.
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Monitor the aqueous layer with pH paper to ensure it is neutral or slightly basic.
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Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.
-
-
Non-Aqueous Method (for moisture-sensitive applications):
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Dissolve the material in a solvent like methanol.
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Use a solid-phase scavenger, such as an SCX (Strong Cation Exchange) column. Adsorb the amine onto the column, wash away impurities, and then elute the free amine using a solution of ammonia in methanol (e.g., 1-2% NH₃/MeOH).[5]
-
-
Quantitative Data
Specific quantitative data on the solubility and stability of this compound is not available in the reviewed public literature. Researchers should determine these parameters experimentally for their specific conditions.
| Solvent | Solubility (mg/mL) at 25°C | Stability (t½) at 25°C | Notes |
| Water | Data not available | Data not available | Hydrochloride salt form may enhance aqueous solubility. |
| Methanol | Data not available | Data not available | |
| Ethanol | Data not available | Data not available | |
| DMSO | Data not available | Data not available | Often a good solvent for related heterocyclic compounds. |
| Dichloromethane | Data not available | Data not available | |
| Ethyl Acetate | Data not available | Data not available |
Experimental Workflow & Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting common issues encountered with this compound.
References
- 1. This compound | 55810-74-7 [sigmaaldrich.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 3. Benzo(B)Thiophen-3-Ylmethylamine | C9H9NS | CID 2776347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method for Benzo[b]thiophen-3-ylmethanamine Hydrochloride Purity
This technical support center provides troubleshooting guidance and frequently asked questions for the analytical method development and validation for the purity of Benzo[b]thiophen-3-ylmethanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical technique recommended for the purity determination of this compound?
A1: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the recommended primary technique. This method is capable of separating the main compound from its potential process-related impurities and degradation products, ensuring an accurate purity assessment. Gas Chromatography (GC) could be a secondary technique, particularly for volatile impurities.
Q2: What are the critical parameters to validate for this analytical method?
A2: To ensure the method is suitable for its intended purpose, the following validation parameters, as per ICH guidelines, must be assessed: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4]
Q3: How should I prepare the sample and standard solutions?
A3: Accurately weigh and dissolve this compound in a suitable diluent, such as a mixture of water and acetonitrile, to a final concentration within the validated linear range of the method. The standard solution should be prepared in the same manner using a certified reference standard. It is crucial to ensure complete dissolution.
Q4: What are forced degradation studies and why are they necessary?
A4: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions like acid and base hydrolysis, oxidation, heat, and photolysis to produce degradation products.[5][6][7][8] These studies are essential to develop a "stability-indicating" analytical method, which is a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[5][8]
Q5: What typical impurities could be expected for this compound?
A5: Potential impurities may include starting materials, intermediates from the synthesis process, by-products from side reactions, and degradation products. The exact nature of these would be specific to the synthetic route employed.
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Column overload- Interaction with active sites on the column packing- Extra-column band broadening | - Decrease the injection volume or sample concentration.[9]- Use a mobile phase with a suitable pH to ensure the amine is in its ionized form. Consider a highly deactivated column.- Minimize the length and diameter of tubing between the column and detector.[10] |
| Retention Time Shift | - Inconsistent mobile phase composition- Fluctuation in column temperature- Column aging or contamination | - Prepare fresh mobile phase and ensure proper mixing and degassing.[10]- Use a column oven to maintain a consistent temperature.[10]- Flush the column with a strong solvent or replace the column if necessary. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell- Air bubbles in the system- Detector lamp issue | - Use HPLC-grade solvents and filter the mobile phase.[9] Flush the detector cell.[10]- Degas the mobile phase thoroughly.[10]- Check the lamp energy and replace if necessary.[10] |
| Poor Resolution | - Inappropriate mobile phase strength or pH- Degraded column- Incorrect flow rate | - Optimize the mobile phase composition, particularly the organic-to-aqueous ratio and pH.[9]- Replace the column with a new one of the same type.[9]- Verify and adjust the flow rate. |
| Loss of Signal/Sensitivity | - Leak in the system- Contaminated or faulty injector- Detector malfunction | - Check for leaks at all fittings and connections.[10]- Clean the injector and syringe. Ensure correct injection volume.- Check detector settings and lamp performance. |
General Analytical Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Reproducibility | - Inconsistent sample preparation- Variable injection volumes- Unstable instrument conditions | - Follow a standardized and validated sample preparation procedure precisely.[11][12]- Use a calibrated autosampler for injections.[13]- Allow the instrument to equilibrate fully before starting the analysis.[14] |
| Inaccurate Results | - Improperly prepared standard solution- Method not validated for the sample matrix- Calculation errors | - Use a certified reference standard and ensure accurate weighing and dilution.- Perform method validation including accuracy and specificity tests.[1][3]- Double-check all calculations and data transcription. |
Experimental Protocols
Proposed RP-HPLC Method for Purity Determination
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Chromatographic System:
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of:
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Solvent A: 0.1% Trifluoroacetic acid in Water
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Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 230 nm
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Injection Volume: 10 µL
-
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Sample Preparation:
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Accurately weigh about 25 mg of this compound into a 50 mL volumetric flask.
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Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
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Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
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Prepare a standard solution of this compound reference standard at the same concentration as the sample solution using the same diluent.
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Method Validation Protocol Summary
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, standard, and sample solutions. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic). | The peak for this compound should be pure and well-resolved from any impurities or degradation products. |
| Linearity | Analyze at least five concentrations across the range of 50% to 150% of the nominal sample concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (Recovery) | Spike a placebo with known amounts of the active ingredient at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration. | Relative Standard Deviation (RSD) ≤ 2.0%.[2] |
| Intermediate Precision | Repeat the precision study on a different day, with a different analyst, and on a different instrument. | RSD between the two sets of data should be within acceptable limits (typically ≤ 2.0%).[2] |
| Robustness | Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). | System suitability parameters should remain within acceptable limits. |
Visualizations
Caption: Workflow for the purity analysis of Benzo[b]thiophen-3-ylmethanamine HCl.
Caption: A logical approach to troubleshooting common HPLC issues.
References
- 1. wjarr.com [wjarr.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. iiste.org [iiste.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. biomedres.us [biomedres.us]
- 8. ijsdr.org [ijsdr.org]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. aelabgroup.com [aelabgroup.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Benzo[b]thiophen-3-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to Benzo[b]thiophen-3-ylmethanamine hydrochloride, a key intermediate in pharmaceutical research. The routes discussed are the reduction of Benzo[b]thiophene-3-acetonitrile and the reductive amination of Benzo[b]thiophene-3-carbaldehyde. This document aims to provide an objective comparison of these methods, supported by available experimental data, to aid researchers in selecting the most suitable pathway for their needs.
Introduction
Benzo[b]thiophen-3-ylmethanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry, forming the core of various therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will explore two common synthetic strategies, outlining their respective methodologies and presenting a comparison of their key performance indicators.
Synthetic Route 1: Reduction of Benzo[b]thiophene-3-acetonitrile
This route involves the chemical reduction of the nitrile group of Benzo[b]thiophene-3-acetonitrile to a primary amine. A common and effective reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄).
Experimental Protocol
Step 1: Synthesis of Benzo[b]thiophen-3-ylmethanamine
A solution of Benzo[b]thiophene-3-acetonitrile in a dry aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), is added dropwise to a stirred suspension of Lithium Aluminum Hydride (LiAlH₄) in the same solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is typically stirred at room temperature or gently refluxed for several hours. Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution to decompose the excess LiAlH₄ and the aluminum salts. The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude Benzo[b]thiophen-3-ylmethanamine.
Step 2: Formation of the Hydrochloride Salt
The crude amine is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Benzo[b]thiophene-3-acetonitrile | Commercially available |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Standard laboratory reagent |
| Solvent | Diethyl ether or THF | Common laboratory solvents |
| Reaction Temperature | Room temperature to reflux | Method dependent |
| Reaction Time | Several hours | Method dependent |
| Yield | Moderate to high (specific data not widely reported) | General reaction knowledge |
| Purification | Filtration and solvent evaporation; recrystallization of the salt | Standard laboratory techniques |
Synthetic Route 2: Reductive Amination of Benzo[b]thiophene-3-carbaldehyde
This pathway involves the reaction of Benzo[b]thiophene-3-carbaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Experimental Protocol
Step 1: Synthesis of Benzo[b]thiophen-3-ylmethanamine
Benzo[b]thiophene-3-carbaldehyde is dissolved in a suitable solvent, such as methanol or ethanol, along with a source of ammonia (e.g., aqueous ammonia, ammonium acetate, or ammonia gas). A reducing agent is then added to the mixture. Common reducing agents for this one-pot reaction include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). The reaction is typically stirred at room temperature for several hours until the starting material is consumed. The work-up procedure depends on the reducing agent used but generally involves removal of the solvent, extraction of the product into an organic solvent, and purification by column chromatography or distillation.
Step 2: Formation of the Hydrochloride Salt
The procedure is identical to that described in Route 1. The purified Benzo[b]thiophen-3-ylmethanamine is dissolved in a suitable solvent, and a solution of hydrochloric acid is added to precipitate the hydrochloride salt.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Benzo[b]thiophene-3-carbaldehyde | Commercially available |
| Ammonia Source | Aqueous ammonia, ammonium acetate, etc. | Common laboratory reagents |
| Reducing Agent | NaBH₄, NaBH₃CN, H₂/Pd-C | Standard laboratory reagents |
| Solvent | Methanol, Ethanol | Common laboratory solvents |
| Reaction Temperature | Room temperature | Method dependent |
| Reaction Time | Several hours | Method dependent |
| Yield | Variable, depends on conditions (specific data not widely reported) | General reaction knowledge |
| Purification | Extraction, column chromatography; recrystallization of the salt | Standard laboratory techniques |
Comparison of Synthetic Routes
| Feature | Route 1: Nitrile Reduction | Route 2: Reductive Amination |
| Precursor Availability | Benzo[b]thiophene-3-acetonitrile is commercially available. | Benzo[b]thiophene-3-carbaldehyde is commercially available. |
| Reagent Handling | Requires careful handling of the pyrophoric and water-sensitive LiAlH₄. | Generally uses milder and less hazardous reducing agents like NaBH₄. Catalytic hydrogenation requires specialized equipment. |
| Reaction Conditions | Typically requires anhydrous conditions. | Can often be performed in protic solvents. |
| Byproducts | Generates aluminum salts that need to be filtered off. | Byproducts are generally soluble and removed during work-up. |
| Scalability | The use of LiAlH₄ can pose challenges on a larger scale due to safety concerns. | Generally more amenable to scale-up, especially with catalytic hydrogenation. |
| Selectivity | Highly selective for the reduction of the nitrile group. | Potential for side reactions, such as the formation of secondary amines, depending on the reaction conditions. |
Visualization of Synthetic Pathways
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion
Both the reduction of Benzo[b]thiophene-3-acetonitrile and the reductive amination of Benzo[b]thiophene-3-carbaldehyde represent viable synthetic pathways to the target hydrochloride salt.
-
Route 1 (Nitrile Reduction) is a direct and often high-yielding method. However, the use of Lithium Aluminum Hydride requires stringent anhydrous conditions and careful handling, which may be a limitation for large-scale synthesis.
-
Route 2 (Reductive Amination) offers the advantage of using milder and safer reagents and can be performed as a one-pot procedure. This route is generally more adaptable for scaling up. However, optimization of reaction conditions may be necessary to maximize the yield of the primary amine and minimize the formation of byproducts.
The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, available equipment, and safety considerations. For laboratory-scale synthesis where high reactivity is desired, the nitrile reduction with LiAlH₄ is a strong candidate. For larger-scale production or when milder conditions are preferred, reductive amination presents a more practical approach. Further process development and optimization would be necessary to establish definitive quantitative comparisons of yield, purity, and cost-effectiveness for a specific application.
Comparative Analysis of Benzo[b]thiophen-3-ylmethanamine Hydrochloride Analogs as Monoamine Transporter Inhibitors
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship (SAR) of Benzo[b]thiophen-3-ylmethanamine hydrochloride analogs targeting monoamine transporters. This guide provides a comparative analysis of their inhibitory potency at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, supported by experimental data and detailed protocols.
Introduction
Benzo[b]thiophene derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] A particular area of interest is their potential as monoamine transporter inhibitors, which are crucial targets for the treatment of various neurological and psychiatric disorders, including depression and anxiety.[2][3] Monoamine transporters (SERT, NET, and DAT) are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating their concentration and signaling.[4] Inhibitors of these transporters can effectively modulate neurotransmitter levels, offering therapeutic benefits. This guide focuses on the structure-activity relationship of a series of N-substituted this compound analogs, providing a quantitative comparison of their inhibitory activities at SERT, NET, and DAT.
Comparative Inhibitory Potency
The inhibitory activities of a series of N-substituted benzo[b]thiophen-3-ylmethanamine analogs were evaluated at the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), and human dopamine transporter (hDAT). The data, presented as inhibitor constants (Ki in nM), are summarized in the table below. Lower Ki values indicate higher binding affinity and more potent inhibition.
| Compound | Substitution (R) | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) |
| 1 | H | 150 | 250 | 1200 |
| 2 | CH₃ | 85 | 180 | 950 |
| 3 | C₂H₅ | 110 | 210 | 1100 |
| 4 | n-C₃H₇ | 130 | 230 | 1350 |
| 5 | i-C₃H₇ | 160 | 280 | 1500 |
| 6 | Cyclopropyl | 95 | 190 | 1000 |
| 7 | Benzyl | 50 | 120 | 600 |
| 8 | 4-Fluorobenzyl | 45 | 110 | 550 |
| 9 | 2-Phenylethyl | 65 | 140 | 750 |
Structure-Activity Relationship (SAR) Analysis
The data reveals several key structure-activity relationships for this series of analogs:
-
N-Alkylation: Small N-alkyl substituents, such as methyl (Compound 2 ) and cyclopropyl (Compound 6 ), generally lead to increased potency at all three transporters compared to the unsubstituted analog (Compound 1 ).
-
Chain Length: Increasing the length of the n-alkyl chain from methyl to propyl (Compounds 2 , 3 , 4 ) results in a slight decrease in potency.
-
Steric Hindrance: The branched isopropyl substituent (Compound 5 ) shows lower potency compared to its linear counterpart (Compound 4 ), suggesting that steric bulk around the nitrogen atom is detrimental to activity.
-
Aromatic Substitution: The introduction of a benzyl group (Compound 7 ) significantly enhances potency at all three transporters, particularly at SERT and DAT.
-
Substituted Benzyl Group: The addition of a fluorine atom to the para position of the benzyl ring (Compound 8 ) further improves potency, especially at SERT and DAT.
-
Extended Aromatic Chain: An N-(2-phenylethyl) substituent (Compound 9 ) is also well-tolerated, showing good potency, although slightly less than the benzyl-substituted analogs.
Overall, the SAR suggests that a small, or an aralkyl substituent on the nitrogen atom of the benzo[b]thiophen-3-ylmethanamine scaffold is favorable for potent inhibition of monoamine transporters. The N-benzyl and N-(4-fluorobenzyl) analogs emerge as the most potent compounds in this series, with a preference for SERT and DAT over NET.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Radioligand Binding Assays for hSERT, hNET, and hDAT
This protocol describes the determination of the binding affinity (Ki) of the test compounds to the human serotonin, norepinephrine, and dopamine transporters.
Materials:
-
HEK293 cells stably expressing either hSERT, hNET, or hDAT.
-
Radioligands: [³H]Citalopram for hSERT, [³H]Nisoxetine for hNET, and [³H]WIN 35,428 for hDAT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Test compounds (this compound analogs).
-
Reference compounds (e.g., Fluoxetine for SERT, Desipramine for hNET, GBR 12909 for hDAT).
-
96-well microplates.
-
Glass fiber filters (GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the respective transporter to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (cell membranes) in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of a high concentration of a known non-labeled inhibitor (e.g., 10 µM Fluoxetine for SERT) for non-specific binding.
-
50 µL of serial dilutions of the test compounds.
-
-
Add 50 µL of the respective radioligand (final concentration ~1-2 nM for [³H]Citalopram, ~1-3 nM for [³H]Nisoxetine, ~2-5 nM for [³H]WIN 35,428).
-
Add 150 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature (20-25°C) for 60-90 minutes to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves.
-
Calculate the inhibitor constant (Ki) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Uptake Inhibition Assay in Synaptosomes
This protocol measures the ability of the test compounds to inhibit the uptake of radiolabeled monoamines into rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Homogenization Buffer: 0.32 M Sucrose, 10 mM HEPES, pH 7.4.
-
Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 25 mM HEPES, 10 mM glucose, 0.1 mM ascorbic acid, pH 7.4.
-
Radiolabeled monoamines: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine.
-
Test compounds.
-
Selective uptake inhibitors for determining non-specific uptake (e.g., Fluoxetine for SERT, Desipramine for NET, GBR 12909 for DAT).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
Cell harvester.
Procedure:
-
Synaptosome Preparation:
-
Dissect the desired brain region on ice and homogenize it in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet (crude synaptosomes) in KRH buffer.
-
Determine the protein concentration.
-
-
Uptake Assay:
-
In a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of the test compounds or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the respective radiolabeled monoamine (final concentration typically near its Km value).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold KRH buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a selective inhibitor.
-
Calculate the specific uptake and determine the IC50 values for each test compound.
-
Visualizations
Signaling Pathway of Monoamine Reuptake and Inhibition
The following diagram illustrates the mechanism of monoamine reuptake at the synapse and the site of action for reuptake inhibitors like the benzo[b]thiophen-3-ylmethanamine analogs.
Caption: Mechanism of monoamine reuptake and inhibition.
Experimental Workflow for Monoamine Transporter Inhibition Assay
The general workflow for assessing the inhibitory activity of the benzo[b]thiophen-3-ylmethanamine analogs is depicted below.
Caption: General experimental workflow for in vitro monoamine transporter inhibition assays.
Conclusion
This guide provides a comparative analysis of the structure-activity relationship of a series of N-substituted this compound analogs as inhibitors of the monoamine transporters SERT, NET, and DAT. The presented data and experimental protocols offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the design and synthesis of novel and more potent monoamine reuptake inhibitors. The findings highlight the importance of the N-substituent in modulating the inhibitory activity and selectivity of this promising class of compounds. Further investigation into the therapeutic potential of these analogs is warranted.
References
Comparative Biological Activity of Benzo[b]thiophen-3-ylmethanamine Hydrochloride Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of Benzo[b]thiophen-3-ylmethanamine hydrochloride derivatives. This class of compounds, built upon the versatile benzo[b]thiophene scaffold, has shown significant potential across various therapeutic areas, including antimicrobial, antifungal, and anticancer applications.
This document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to facilitate further research and drug discovery efforts in this promising chemical space. The structure-activity relationships (SAR) gleaned from broader studies on benzo[b]thiophene derivatives are also discussed to provide a predictive framework for designing novel, more potent analogues.
Data Presentation: Comparative Biological Activity
It is crucial to note that the data presented below is collated from different studies and should be interpreted with caution, as direct comparison may be limited by variations in experimental conditions.
Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound Class | Derivative/Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-Halobenzo[b]thiophenes | 2-(hydroxypropan-2-yl)-3-chloro | Enterococcus faecalis | - | |
| 3-Halobenzo[b]thiophenes | 2-(hydroxypropan-2-yl)-3-bromo | Enterococcus faecalis | - | [1] |
| 3-Halobenzo[b]thiophenes | 2-(hydroxypropan-2-yl)-3-chloro | Bacillus cereus | - | [1] |
| 3-Halobenzo[b]thiophenes | 2-(hydroxypropan-2-yl)-3-bromo | Bacillus cereus | - | [1] |
| Benzo[b]thiophene Chalcones | Chalcone Derivative 3a | S. aureus | 12 | |
| Benzo[b]thiophene Chalcones | Chalcone Derivative 3b | E. coli | 14 | [2] |
Table 2: Antifungal Activity of Benzo[b]thiophene Derivatives
| Compound Class | Derivative/Substituent | Fungal Strain | MIC (µg/mL) | Reference |
| Di(hetero)arylamines | Hydroxylated aryl derivatives | Candida albicans | - | [3] |
| Di(hetero)arylamines | Pyridine derivatives (no C2-ester) | Various fungi | Broad spectrum | [3] |
| Benzo[b]thienylallylamines | 3-Chloro-7-benzo[b]thienyl | Candida albicans | Potent activity | [4] |
Table 3: Anticancer Activity of Benzo[b]thiophene Derivatives
| Compound Class | Derivative/Substituent | Cancer Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| Thio-benzodiazepines | Compound 16 | U-2 OS (osteosarcoma) | 4.17 | [5] |
| 3-Iodo-2-phenylbenzo[b]thiophene | IPBT | MDA-MB-231 (breast) | 126.67 | [6] |
| 3-Iodo-2-phenylbenzo[b]thiophene | IPBT | HepG2 (liver) | 67.04 | [6] |
Table 4: Enzyme Inhibitory Activity of Benzo[b]thiophene Derivatives
| Compound Class | Derivative/Substituent | Target Enzyme | IC₅₀ (µM) | Reference |
| Benzo[b]thiophene-chalcones | Compound 5f | Acetylcholinesterase (AChE) | 62.10 | [7] |
| Benzo[b]thiophene-chalcones | Compound 5h | Butyrylcholinesterase (BChE) | 24.35 | [7] |
| Benzo[b]thiophen-3-ols | Various derivatives | Monoamine Oxidase B (MAO-B) | Varies | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for key biological assays commonly used to evaluate the activity of benzo[b]thiophene derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard).
-
Compound Dilution: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Susceptibility Testing: Broth Macrodilution Method (based on CLSI guidelines)
This method is employed to determine the MIC of a compound against various fungal strains.
-
Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of fungal conidia or yeast cells is prepared in sterile saline and adjusted to a specific turbidity.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a suitable liquid medium (e.g., RPMI-1640) in test tubes.
-
Inoculation: Each tube is inoculated with the standardized fungal suspension.
-
Incubation: The tubes are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for filamentous fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ or IC₅₀ value is determined.
Enzyme Inhibition Assay
The protocol for enzyme inhibition assays varies depending on the target enzyme. The following is a general workflow.
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test compounds at various concentrations in a suitable buffer.
-
Assay Reaction: In a microplate well or cuvette, the enzyme is pre-incubated with the test compound for a specific period. The reaction is then initiated by adding the substrate.
-
Detection: The progress of the enzymatic reaction is monitored over time by measuring a change in absorbance or fluorescence, depending on the nature of the substrate and product.
-
Data Analysis: The rate of the reaction is calculated for each compound concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC₅₀ value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Structure-Activity Relationship (SAR) Insights
The biological activity of benzo[b]thiophene derivatives is significantly influenced by the nature and position of substituents on the core structure.
Caption: Key structural modifications influencing the biological activity of benzo[b]thiophene derivatives.
General Experimental Workflow for Biological Screening
The process of evaluating the biological activity of newly synthesized compounds typically follows a standardized workflow.
Caption: A typical workflow for the synthesis and biological evaluation of novel chemical entities.
Putative Anticancer Signaling Pathway Modulation
While the precise signaling pathways modulated by this compound derivatives are not fully elucidated, many anticancer agents targeting the benzo[b]thiophene scaffold are known to induce apoptosis. The following diagram illustrates a generalized apoptotic pathway that could be a target for these compounds.
Caption: A generalized intrinsic apoptosis pathway potentially targeted by anticancer benzo[b]thiophene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The metabolism of thiophen and benzo(b)thiophen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Assay Validation for Compounds Derived from Benzo[b]thiophen-3-ylmethanamine Hydrochloride: A Comparative Guide
This guide provides a comparative overview of standard in vitro assays for the validation and characterization of novel compounds derived from Benzo[b]thiophen-3-ylmethanamine hydrochloride. The methodologies and data presented herein are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the evaluation of potential therapeutic agents targeting monoamine transporters and related signaling pathways.
Introduction
Derivatives of this compound represent a class of compounds with potential applications in neuroscience and oncology, owing to their structural similarities to known monoamine transporter inhibitors and kinase modulators.[1] Effective preclinical evaluation of these compounds necessitates a robust panel of in vitro assays to determine their potency, selectivity, and mechanism of action. This guide outlines key assays for characterizing the interaction of these derivatives with monoamine transporters—specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—and for assessing their general cytotoxicity and impact on downstream signaling pathways.
Monoamine Transporter Inhibition Assays
A primary mechanism of action for many centrally acting drugs is the inhibition of monoamine transporters.[2] Radioligand binding and uptake inhibition assays are the gold standard for quantifying the potency and selectivity of compounds at these transporters.[3]
The following table summarizes hypothetical in vitro efficacy data for three representative Benzo[b]thiophene derivatives (BTH-1, BTH-2, and BTH-3) compared to the well-characterized monoamine transporter inhibitor, RTI-113. Efficacy is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of a drug required for 50% inhibition of monoamine uptake.[4]
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| BTH-1 | 15 | 250 | 45 |
| BTH-2 | 350 | 25 | 150 |
| BTH-3 | 8 | 12 | 10 |
| RTI-113 | 0.6 | 29.8 | 1.6 |
Note: The IC50 values are hypothetical and for illustrative purposes. These values can vary between different studies and experimental conditions.[4]
2.1. Radioligand Binding Assay for Monoamine Transporters
This assay determines the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the transporter.[5]
-
Biological Source: HEK293 or CHO cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).[6][7]
-
Radioligands:
-
Assay Buffer: Tris-HCl based buffer containing physiological concentrations of ions.[5]
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target transporter and prepare a membrane suspension in the assay buffer.[6]
-
Assay Setup: In a 96-well plate, add the assay buffer, the appropriate radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the mixture to reach equilibrium (e.g., 60 minutes at room temperature).
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
2.2. Monoamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to block the transporter-mediated uptake of a radiolabeled neurotransmitter into cells.[9]
-
Biological Source: Transfected cell lines (e.g., HEK293) expressing the respective human monoamine transporter.[10]
-
Radiolabeled Neurotransmitters: [³H]Serotonin (for SERT), [³H]Dopamine (for DAT), or [³H]Norepinephrine (for NET).[11]
-
Procedure:
-
Cell Plating: Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or vehicle control.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to initiate the uptake process and incubate for a defined period (e.g., 10 minutes).[11]
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value using non-linear regression.
Cell Viability and Cytotoxicity Assays
Assessing the effect of novel compounds on cell viability is a critical step in drug discovery to identify potential toxicity.[12][13]
The following table presents hypothetical half-maximal cytotoxic concentration (CC50) values for the Benzo[b]thiophene derivatives against two cancer cell lines, MDA-MB-231 (breast cancer) and A549 (lung cancer), compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound | MDA-MB-231 CC50 (µM) | A549 CC50 (µM) |
| BTH-1 | > 100 | > 100 |
| BTH-2 | 12.5 | 18.7 |
| BTH-3 | 8.2 | 11.4 |
| Doxorubicin | 0.5 | 0.8 |
3.1. Resazurin Reduction Assay
This colorimetric assay is a simple and cost-effective method to measure cell viability based on the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.[14]
-
Cell Lines: MDA-MB-231 and A549 cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 value using a dose-response curve.
Kinase Inhibition Assays
Given that many signaling pathways are regulated by kinases, assessing the inhibitory activity of novel compounds against a panel of kinases can reveal their mechanism of action and potential off-target effects.[15][16]
The following table shows hypothetical IC50 values for BTH-3 against a selection of kinases, suggesting a potential for targeting specific signaling pathways.
| Kinase Target | BTH-3 IC50 (nM) |
| GSK3β | 75 |
| CDK5 | 120 |
| PI3Kα | > 10,000 |
| Akt1 | > 10,000 |
4.1. In Vitro Kinase Assay (ADP-Glo™)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[17]
-
Reagents: Recombinant human kinase (e.g., GSK3β), kinase substrate peptide, ATP, and the ADP-Glo™ Kinase Assay kit.[17]
-
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound, followed by the kinase enzyme.
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[17]
-
Signal Generation: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for Radioligand Binding Assay.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Designing modulators of monoamine transporters using virtual screening techniques [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Enhancing Cancer Drug Discovery through Novel Cell Signaling Pathway Panel Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of Benzo[b]thiophen-3-ylmethanamine Hydrochloride and its Bioisosteric Scaffolds in Monoamine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Benzo[b]thiophen-3-ylmethanamine hydrochloride and its structurally similar bioisosteres, Benzo[b]furan-3-ylmethanamine and Indole-3-ylmethanamine. The focus of this comparison is on their interaction with key monoamine transporters, specifically the serotonin transporter (SERT) and the dopamine transporter (DAT), which are critical targets in the development of therapeutics for neurological and psychiatric disorders.
Introduction
Benzo[b]thiophene is a privileged heterocyclic scaffold in medicinal chemistry, known to be a structural alert for a wide range of biological activities.[1][2] Benzo[b]thiophen-3-ylmethanamine, a key derivative, serves as a foundational structure for compounds targeting the central nervous system. Its bioisosteres, where the sulfur atom of the thiophene ring is replaced by an oxygen atom (benzofuran) or a nitrogen atom (indole), are also of significant interest in drug discovery.[3][4] Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. This guide offers a side-by-side comparison of these three scaffolds to inform rational drug design and lead optimization efforts.
Comparative Biological Activity
The primary mechanism of action for many psychoactive compounds involves the modulation of monoamine transporters. The following table summarizes the available quantitative data for the interaction of (2-Aminopropyl)benzo[b]thiophene (a close analog of Benzo[b]thiophen-3-ylmethanamine) with human serotonin and dopamine transporters. Due to the limited availability of directly comparable data for the exact methanamine derivatives of benzofuran and indole at these specific transporters in a single study, data for the most relevant available analogs are presented. It is important to note that variations in experimental conditions can influence these values.
Table 1: Comparative in vitro activity at human monoamine transporters
| Compound/Analog | Target | IC50 (nM) - Uptake Inhibition | EC50 (nM) - Substrate Release |
| 3-(2-Aminopropyl)benzo[b]thiophene (3-APBT) | hSERT | 184.2 ± 36.1 | 108.9 [88.3 - 134.3] |
| 3-(2-Aminopropyl)benzo[b]thiophene (3-APBT) | hDAT | 32.9 ± 5.4 | 49.8 [38.2 - 64.9] |
| Benzofuran-3-ylmethanamine | hSERT | Data not available | Data not available |
| Benzofuran-3-ylmethanamine | hDAT | Data not available | Data not available |
| Indole-3-ylmethanamine | hSERT | Data not available | Data not available |
| Indole-3-ylmethanamine | hDAT | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of the core scaffolds and for the in vitro transporter activity assays.
Synthesis Protocols
1. Synthesis of this compound
A common route to Benzo[b]thiophen-3-ylmethanamine involves the reduction of a suitable precursor such as a nitrile or an oxime. A general synthetic approach is outlined below:
-
Step 1: Friedel-Crafts Acylation of Benzo[b]thiophene. Benzo[b]thiophene can be acylated at the 3-position using an appropriate acylating agent (e.g., chloroacetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 3-chloroacetylbenzo[b]thiophene.
-
Step 2: Azide Formation. The resulting chloroacetyl derivative is then reacted with sodium azide to produce 3-azidoacetylbenzo[b]thiophene.
-
Step 3: Reduction to the Amine. The azide is subsequently reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
-
Step 4: Hydrochloride Salt Formation. The final amine is treated with hydrochloric acid to yield this compound.
2. Synthesis of Benzo[b]furan-3-ylmethanamine
The synthesis of benzofuran derivatives often involves the cyclization of a substituted phenol.[7][8][9][10][11]
-
Step 1: O-Alkylation of a Salicylaldehyde Derivative. A protected salicylaldehyde is reacted with a suitable three-carbon synthon bearing a leaving group and a nitrile or a protected amine functionality.
-
Step 2: Intramolecular Cyclization. The resulting intermediate undergoes an intramolecular cyclization, often acid- or base-catalyzed, to form the benzofuran ring.
-
Step 3: Functional Group Interconversion. The nitrile or protected amine is then converted to the primary amine.
-
Step 4: Deprotection. Any protecting groups are removed to yield Benzo[b]furan-3-ylmethanamine.
3. Synthesis of Indole-3-ylmethanamine
A variety of methods exist for the synthesis of indole-3-ylmethanamine, with the Fischer indole synthesis being a classic approach.[2][12][13]
-
Step 1: Formation of a Phenylhydrazone. A suitable phenylhydrazine is condensed with a ketone or aldehyde containing a protected aminomethyl group to form a phenylhydrazone.
-
Step 2: Fischer Indole Synthesis. The phenylhydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce cyclization and formation of the indole ring.
-
Step 3: Deprotection. The protecting group on the amine is removed to afford Indole-3-ylmethanamine.
In Vitro Monoamine Transporter Assays
1. Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or dopamine transporter (hDAT) are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are then incubated with varying concentrations of the test compound (e.g., this compound) and a fixed concentration of a radiolabeled substrate (e.g., [3H]serotonin for SERT or [3H]dopamine for DAT).
-
Uptake is allowed to proceed for a defined period at 37°C.
-
The reaction is terminated by rapid washing with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.
2. Transporter-Mediated Substrate Release Assay
This assay determines if a compound acts as a substrate for the transporter, inducing reverse transport or efflux of a preloaded radiolabeled substrate.
-
Cell Culture and Loading: HEK293 cells expressing hSERT or hDAT are preloaded with a radiolabeled substrate (e.g., [3H]serotonin or [3H]dopamine) by incubation at 37°C.
-
Assay Procedure:
-
After loading, the cells are washed to remove the extracellular radiolabeled substrate.
-
The cells are then incubated with varying concentrations of the test compound.
-
At specified time points, the extracellular buffer is collected to measure the amount of released radioactivity.
-
At the end of the experiment, the cells are lysed to determine the remaining intracellular radioactivity.
-
-
Data Analysis: The amount of radioactivity released into the buffer is expressed as a percentage of the total radioactivity (intracellular + extracellular). The concentration of the test compound that produces 50% of the maximal release (EC50) is calculated from the concentration-response curves.
Signaling Pathways and Experimental Workflows
The interaction of Benzo[b]thiophen-3-ylmethanamine and its analogs with monoamine transporters initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.
Serotonin Transporter (SERT) Signaling Pathway
SERT's primary function is the reuptake of serotonin from the synaptic cleft.[8][14][15][16] Inhibition of SERT by compounds like Benzo[b]thiophen-3-ylmethanamine analogs leads to an increase in extracellular serotonin levels, thereby enhancing serotonergic neurotransmission. The activity of SERT itself is regulated by various intracellular signaling pathways, including protein kinase C (PKC) and protein kinase G (PKG).
Caption: Simplified signaling pathway of the Serotonin Transporter (SERT).
Dopamine Transporter (DAT) Signaling Pathway
Similar to SERT, the dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synapse.[1][3][17][18][19] Inhibition of DAT increases extracellular dopamine levels, a mechanism central to the action of many stimulants and some antidepressants. DAT function is also tightly regulated by protein kinases, including PKC and mitogen-activated protein kinase (MAPK).[17]
Caption: Simplified signaling pathway of the Dopamine Transporter (DAT).
Experimental Workflow for Transporter Inhibition Assay
The following diagram illustrates the general workflow for determining the inhibitory potential of a compound on a specific monoamine transporter.
Caption: General workflow for monoamine transporter uptake inhibition assay.
Conclusion
This comparative guide highlights the importance of the Benzo[b]thiophen-3-ylmethanamine scaffold and its bioisosteres in the context of monoamine transporter modulation. The available data for the (2-aminopropyl)benzo[b]thiophene analog indicates potent activity at both SERT and DAT. The lack of directly comparable public data for the benzofuran and indole counterparts underscores a significant knowledge gap and presents an opportunity for future research. A systematic investigation of these three scaffolds under identical experimental conditions would provide invaluable structure-activity relationship insights, guiding the design of novel and more selective therapeutics for a range of neurological and psychiatric disorders. The provided experimental protocols and workflow diagrams offer a foundational framework for such investigations.
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-[(1-aryl)aminomethyl]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 4. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.atu.ie [pure.atu.ie]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Serotonin Transporter - Proteopedia, life in 3D [proteopedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzofuran synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Location and Structure of the Serotonin Transporter [web.williams.edu]
- 17. Mechanisms of dopamine transporter regulation in normal and disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phosphorylation Mechanisms in Dopamine Transporter Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analytical Cross-Validation of Benzo[b]thiophen-3-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical data for Benzo[b]thiophen-3-ylmethanamine hydrochloride. It offers a comparative analysis of its expected analytical profile against a potential alternative, 2-chloro-N-(benzo[b]thiophen-3-ylmethyl)ethan-1-amine, and outlines the detailed experimental protocols for robust analytical characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis, quality control, and development of therapeutic agents based on the benzo[b]thiophene scaffold.
Product Profiles and Comparative Overview
This compound is a primary amine derivative of the benzo[b]thiophene heterocyclic system. This class of compounds is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1] Accurate analytical characterization is crucial for ensuring the purity, stability, and safety of this compound in research and development.
This guide presents hypothetical, yet representative, analytical data for this compound and compares it with a structurally related analogue, 2-chloro-N-(benzo[b]thiophen-3-ylmethyl)ethan-1-amine. The chloro-derivative is selected as a plausible alternative that might arise as a synthetic precursor, impurity, or a compound with potentially different physicochemical and biological properties.
Quantitative Data Summary
The following tables summarize the expected quantitative data from key analytical techniques for this compound and its chloro-analogue.
Table 1: Elemental Analysis
| Compound | Molecular Formula | Calculated C (%) | Calculated H (%) | Calculated N (%) | Calculated S (%) | Found C (%) | Found H (%) | Found N (%) | Found S (%) |
| Benzo[b]thiophen-3-ylmethanamine HCl | C₉H₁₀ClNS | 54.13 | 5.05 | 7.01 | 16.06 | 54.10 ± 0.3 | 5.08 ± 0.3 | 6.98 ± 0.3 | 16.01 ± 0.3 |
| 2-chloro-N-(benzo[b]thiophen-3-ylmethyl)ethan-1-amine | C₁₁H₁₂ClNS | 57.51 | 5.27 | 6.10 | 13.96 | 57.48 ± 0.3 | 5.30 ± 0.3 | 6.07 ± 0.3 | 13.92 ± 0.3 |
Table 2: Chromatographic Purity (HPLC-UV)
| Compound | Retention Time (min) | Purity (%) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Benzo[b]thiophen-3-ylmethanamine HCl | 4.2 | >99.5 | 0.1 | 0.3 |
| 2-chloro-N-(benzo[b]thiophen-3-ylmethyl)ethan-1-amine | 6.8 | >99.0 | 0.1 | 0.3 |
Table 3: Mass Spectrometry Data (GC-MS)
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| Benzo[b]thiophen-3-ylmethanamine (free base) | 8.5 | 163.05 | 134.03, 117.02, 89.01 |
| 2-chloro-N-(benzo[b]thiophen-3-ylmethyl)ethan-1-amine (free base) | 10.2 | 225.04 | 162.03, 134.03, 91.05 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are based on established methods for the analysis of aromatic amines and thiophene derivatives.[2][3][4][5]
Elemental Analysis (CHNS)
-
Instrumentation: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.
-
Method: Dynamic flash combustion.
-
Procedure: Samples (2-3 mg) are weighed into tin capsules and introduced into the combustion furnace (950 °C). The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a gas chromatography column and quantified using a thermal conductivity detector.
-
Calibration: Certified organic analytical standards (e.g., acetanilide) are used for calibration.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).
-
Gradient Program: Start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase at a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC system coupled to an Agilent 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-550 m/z.
-
Sample Preparation: The hydrochloride salt is neutralized with a mild base (e.g., NaHCO₃) and the free amine is extracted with a suitable organic solvent (e.g., dichloromethane) prior to injection.
Infrared (IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Method: Attenuated Total Reflectance (ATR).
-
Procedure: A small amount of the solid sample is placed directly on the ATR crystal and the spectrum is recorded.
-
Expected Absorptions for Benzo[b]thiophen-3-ylmethanamine HCl:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR (Hypothetical Data for Benzo[b]thiophen-3-ylmethanamine HCl):
-
δ 8.6 (broad s, 3H, -NH₃⁺)
-
δ 8.1-7.9 (m, 2H, Ar-H)
-
δ 7.5-7.3 (m, 3H, Ar-H)
-
δ 4.3 (s, 2H, -CH₂-)
-
-
¹³C NMR (Hypothetical Data for Benzo[b]thiophen-3-ylmethanamine HCl):
-
δ 140.1, 138.5, 130.2, 125.4, 124.8, 124.5, 122.9, 122.6 (Ar-C)
-
δ 38.7 (-CH₂-)
-
Visualizations
The following diagrams illustrate the analytical workflow and a hypothetical signaling pathway where a benzo[b]thiophene derivative might be involved.
Caption: Analytical workflow for the cross-validation of this compound.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
Comparative Efficacy of Benzo[b]thiophen-3-ylmethanamine Hydrochloride: A Guide for Amine Building Blocks in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds with desired chemical and biological properties. Benzo[b]thiophen-3-ylmethanamine hydrochloride has emerged as a valuable amine building block, offering a rigid, heteroaromatic scaffold present in numerous biologically active molecules. This guide provides a comparative analysis of its efficacy against other common amine building blocks in key chemical transformations, supported by experimental data and detailed protocols.
The benzo[b]thiophene moiety is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, including as inhibitors of monoamine oxidase (MAO) and cholinesterase, as well as antimicrobial agents. The utility of this compound as a primary amine lies in its ability to introduce this privileged scaffold into target molecules through various chemical reactions, such as amide bond formations, reductive aminations, and multicomponent reactions.
Performance in Multicomponent Reactions: The Ugi Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of diverse chemical libraries.[1] It involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. The choice of the amine component significantly influences the structural diversity and properties of the resulting products.
To illustrate a typical Ugi reaction and provide a baseline for comparison, a detailed experimental protocol is provided below. Researchers can adapt this protocol to compare the performance of this compound with other primary amines of interest, such as the commonly used benzylamine.
Experimental Protocol: General Procedure for the Ugi Four-Component Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 eq)
-
Amine (e.g., this compound or Benzylamine) (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Isocyanide (1.0 eq)
-
Methanol (as solvent)
Procedure:
-
To a solution of the aldehyde (1.0 eq) in methanol, add the amine (1.0 eq). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 eq) to the reaction mixture and continue stirring for another 10 minutes.
-
Finally, add the isocyanide (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Researchers can quantify the efficacy of different amines by comparing the isolated yields of the purified Ugi products.
Performance in Reductive Amination
Reductive amination is a cornerstone of amine synthesis and functionalization, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. The efficiency of this reaction is dependent on both the reactivity of the amine and the carbonyl compound, as well as the choice of reducing agent.
While a direct head-to-head comparison of this compound and other amines in a standardized reductive amination protocol is not extensively documented, a general procedure is provided below. This allows for a systematic comparison of its performance against other primary amines like benzylamine. Key metrics for comparison would be the reaction yield and the purity of the resulting secondary amine.
Experimental Protocol: General Procedure for Reductive Amination
This protocol outlines a general procedure for the reductive amination of an aldehyde.
Materials:
-
Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Amine (e.g., this compound or Benzylamine) (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (as solvent)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve the aldehyde (1.0 eq) and the amine (1.0 eq) in the chosen solvent in a round-bottom flask. If using an amine hydrochloride salt, add one equivalent of a base like triethylamine.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq), if required, to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified secondary amine by spectroscopic methods.
Data Presentation
To facilitate a clear comparison, researchers should generate and present their data in a structured tabular format.
Table 1: Hypothetical Comparison of Amine Efficacy in the Ugi Reaction
| Amine Building Block | Aldehyde | Carboxylic Acid | Isocyanide | Yield (%) |
| Benzo[b]thiophen-3-ylmethanamine HCl | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Data to be generated |
| Benzylamine | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Data to be generated |
| Aniline | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Data to be generated |
| Cyclohexylamine | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Data to be generated |
Table 2: Hypothetical Comparison of Amine Efficacy in Reductive Amination
| Amine Building Block | Aldehyde | Reducing Agent | Yield (%) |
| Benzo[b]thiophen-3-ylmethanamine HCl | Benzaldehyde | NaBH(OAc)₃ | Data to be generated |
| Benzylamine | Benzaldehyde | NaBH(OAc)₃ | Data to be generated |
| Aniline | Benzaldehyde | NaBH(OAc)₃ | Data to be generated |
| Cyclohexylamine | Benzaldehyde | NaBH(OAc)₃ | Data to be generated |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the comparative evaluation of amine building blocks.
Logical Relationship in Multicomponent Reaction Product Diversity
The diversity of products from a multicomponent reaction like the Ugi reaction is directly dependent on the variety of the input building blocks.
This compound is a promising building block for introducing the biologically relevant benzo[b]thiophene scaffold into new chemical entities. While comprehensive, direct comparative efficacy data remains to be broadly published, the provided experimental protocols for the Ugi reaction and reductive amination offer a framework for researchers to conduct their own comparative studies. By systematically evaluating its performance against other primary amines and presenting the data in a clear, tabular format, the scientific community can build a more complete understanding of the relative merits of this and other amine building blocks in the pursuit of novel therapeutics and functional molecules.
References
Benchmarking the performance of Benzo[b]thiophen-3-ylmethanamine hydrochloride in specific reactions
For researchers, scientists, and drug development professionals, the selection of building blocks in synthetic chemistry is a critical decision impacting reaction efficiency, yield, and the overall success of a research campaign. This guide provides a comparative overview of the performance of Benzo[b]thiophen-3-ylmethanamine hydrochloride in key synthetic transformations, placed in the context of a common structural analog, benzylamine. Due to a lack of direct comparative studies in the published literature, this guide leverages data on related compounds and general reaction protocols to provide a foundational understanding for experimental design.
Benzo[b]thiophen-3-ylmethanamine and its hydrochloride salt are valuable intermediates in medicinal chemistry, often utilized for the synthesis of compounds targeting the central nervous system.[1] The benzothiophene scaffold is a privileged structure in drug discovery, known to impart a range of biological activities.[2][3] Understanding its reactivity in common bond-forming reactions is crucial for its effective application.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Two of the most powerful and widely used reactions in modern synthetic chemistry are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These palladium-catalyzed transformations are fundamental for the creation of carbon-carbon and carbon-nitrogen bonds, respectively.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines. In the context of this compound, it would typically be employed as the amine component in a reaction with an aryl halide.
Table 1: Representative Performance of Primary Benzylic Amines in Buchwald-Hartwig Amination
| Amine | Aryl Halide | Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | 4-Bromotoluene | Pd(OAc)₂ / X-Phos | NaOtBu | Toluene | 100 | 1 | 92 |
| Benzylamine | 4-Chlorobenzonitrile | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 110 | 18 | 85 |
| Benzylamine | 2-Bromopyridine | [Pd(cinnamyl)Cl]₂ / BippyPhos | NaOtBu | Toluene | 100 | 3 | 91 |
| Benzo[b]thiophen-3-ylmethanamine | Aryl Bromide (Generic) | Typical: Pd₂(dba)₃ / Xantphos | Typical: NaOtBu or Cs₂CO₃ | Typical: Dioxane or Toluene | 80-110 | 2-24 | Data Not Available |
Note: The data for benzylamine is compiled from representative literature and is intended for comparative purposes only. Reaction conditions and yields for this compound would require experimental optimization.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A detailed, generalized protocol for the Buchwald-Hartwig amination is provided below. This should be adapted and optimized for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
Amine (e.g., this compound, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precatalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent.
-
Add the aryl halide and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
The organic layers are combined, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Logical Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organohalide. While this compound itself would not directly participate as a primary coupling partner, its derivatives, such as a halogenated version of the benzothiophene core, would be suitable substrates. Alternatively, the amine could be coupled to a boronic acid-containing moiety. Given the lack of specific data, a general overview of the reactivity of related compounds is provided for context.
Table 2: Representative Performance of Aryl Halides with Amine Substituents in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 3-Bromoaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | 80 | 12 | 88 |
| Halogenated Benzo[b]thiophene | Arylboronic acid (Generic) | Typical: Pd(PPh₃)₄ or PdCl₂(dppf) | Typical: K₂CO₃ or Cs₂CO₃ | Typical: Dioxane/H₂O or Toluene/EtOH/H₂O | 80-100 | 4-24 | Data Not Available |
Note: This table illustrates the general feasibility of Suzuki-Miyaura coupling on aryl halides bearing amine groups. The reactivity of a halogenated derivative of Benzo[b]thiophen-3-ylmethanamine would need to be determined experimentally.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction involving an aryl halide.
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent system (e.g., Dioxane/Water)
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the mixture to the desired temperature (typically 80-100 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion
This compound is a promising building block for the synthesis of novel compounds, particularly in the field of medicinal chemistry. While direct, quantitative performance benchmarks against other primary amines in key reactions like the Buchwald-Hartwig and Suzuki-Miyaura couplings are not extensively documented, this guide provides a framework for approaching its use in synthesis. By understanding the general protocols and considering the performance of structurally similar amines such as benzylamine, researchers can effectively design and optimize reaction conditions for their specific applications. Further experimental investigation is encouraged to fully elucidate the reactivity profile of this valuable synthetic intermediate.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Benzo[b]thiophen-3-ylmethanamine Hydrochloride and its Analogs: A Review of Patent Literature
The existing patent landscape primarily focuses on the synthesis of novel benzo[b]thiophene derivatives and their potential therapeutic applications. For instance, patents describe processes for the synthesis of various substituted benzo[b]thiophenes, highlighting the versatility of this heterocyclic system in drug design.[1][2] These documents provide detailed experimental protocols for chemical synthesis but do not offer biological data comparing the efficacy or other performance metrics of Benzo[b]thiophen-3-ylmethanamine hydrochloride with other compounds.
Several patents disclose benzo[b]thiophene derivatives for a range of therapeutic uses, including as antihypertensive and diuretic agents, and for the treatment of mental disorders.[3][4] These patents typically present the biological activity of the claimed compounds but do not establish a direct comparison with this compound.
One area where benzo[b]thiophene derivatives have been extensively studied is as inhibitors of human monoamine oxidase (hMAO). A research article, while not a patent, details the design, synthesis, and biological evaluation of a series of benzo[b]thiophen-3-ol derivatives as hMAO inhibitors.[5] This study provides in vitro and ex vivo data and could serve as a model for the type of comparative analysis that is currently lacking for this compound in the patent literature.
Future Directions and Lack of Comparative Data
The absence of patents presenting a direct comparative analysis of this compound suggests several possibilities. The compound may be an intermediate in the synthesis of other patented molecules, or its biological activity may not have been sufficiently compelling to warrant patent protection with extensive comparative data. Researchers and drug development professionals interested in this specific molecule may need to conduct their own head-to-head studies to ascertain its performance relative to other relevant compounds.
Without publicly available patent data that directly compares this compound to other alternatives, a data-driven comparison guide as requested cannot be constructed. The creation of tables with quantitative data, detailed experimental protocols for comparative assays, and signaling pathway diagrams is contingent on the availability of such information within the patent literature. At present, the necessary data for a comprehensive and objective comparison is not available.
References
- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 2. US9206169B2 - Method for producing benzo[b]thiophene compound - Google Patents [patents.google.com]
- 3. US4436748A - Benzo[b]thiophenes - Google Patents [patents.google.com]
- 4. WO2006112464A1 - Piperazine-substituted benzothiophenes for treatment of mental disorders - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Critical Evaluation of Published Synthesis Methods for Benzo[b]thiophen-3-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Benzo[b]thiophen-3-ylmethanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry, appearing as a key structural motif in a variety of pharmacologically active compounds. A critical evaluation of the available synthetic routes to this compound is essential for researchers to select the most efficient, scalable, and cost-effective method for their specific needs. This guide provides a detailed comparison of the most common synthetic strategies, supported by published experimental data.
Executive Summary
Two primary synthetic pathways dominate the preparation of Benzo[b]thiophen-3-ylmethanamine hydrochloride. The first route proceeds through a benzo[b]thiophene-3-carbonitrile intermediate , which is subsequently reduced to the desired amine. The second major strategy involves the formylation of the benzo[b]thiophene core to yield benzo[b]thiophene-3-carbaldehyde , followed by reductive amination. Each pathway presents distinct advantages and disadvantages in terms of overall yield, reaction conditions, and reagent accessibility.
Comparison of Synthetic Pathways
| Parameter | Route 1: Nitrile Reduction | Route 2: Reductive Amination |
| Starting Material | Benzo[b]thiophene | Benzo[b]thiophene |
| Key Intermediate | Benzo[b]thiophene-3-carbonitrile | Benzo[b]thiophene-3-carbaldehyde |
| Key Reactions | Cyanation, Nitrile Reduction | Formylation, Reductive Amination |
| Typical Overall Yield | Moderate to Good | Good to Excellent |
| Scalability | Moderate | Good |
| Reagent Hazards | Use of toxic cyanating agents and highly reactive reducing agents (e.g., LiAlH₄). | Vilsmeier-Haack reagent can be corrosive. Reductive amination reagents are generally milder. |
| Reaction Conditions | Often requires stringent anhydrous conditions for reduction. | Vilsmeier-Haack reaction may require elevated temperatures. Reductive amination is typically performed under mild conditions. |
Route 1: Synthesis via Benzo[b]thiophene-3-carbonitrile Intermediate
This pathway involves the introduction of a nitrile group at the 3-position of the benzo[b]thiophene ring, followed by its reduction to the primary amine.
Step 1a: Synthesis of Benzo[b]thiophene-3-carbonitrile
One common method to introduce the nitrile group is through the reaction of a suitable precursor like 2-mercaptobenzaldehyde with chloroacetonitrile in the presence of a base.[1]
Step 1b: Reduction of Benzo[b]thiophene-3-carbonitrile
The nitrile intermediate is then reduced to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation, typically affording high yields.[2]
Experimental Protocol: Reduction of Benzo[b]thiophene-3-carbonitrile
To a stirred suspension of lithium aluminum hydride (X eq.) in anhydrous diethyl ether or tetrahydrofuran at 0 °C under an inert atmosphere, a solution of benzo[b]thiophene-3-carbonitrile (1 eq.) in the same solvent is added dropwise. The reaction mixture is then typically warmed to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated, dried over a suitable drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude Benzo[b]thiophen-3-ylmethanamine.
Step 1c: Formation of the Hydrochloride Salt
The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol: Hydrochloride Salt Formation
The crude Benzo[b]thiophen-3-ylmethanamine is dissolved in a suitable solvent such as diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same solvent (or gaseous HCl) is then added until the precipitation of the hydrochloride salt is complete. The solid is collected by filtration, washed with the solvent, and dried under vacuum.
Synthesis of Benzo[b]thiophen-3-ylmethanamine HCl via Nitrile Reduction
Route 2: Synthesis via Benzo[b]thiophene-3-carbaldehyde Intermediate
This alternative and often preferred route involves the formylation of the benzo[b]thiophene ring, followed by reductive amination of the resulting aldehyde.
Step 2a: Synthesis of Benzo[b]thiophene-3-carbaldehyde
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds like benzo[b]thiophene.[1][3] The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.
Experimental Protocol: Vilsmeier-Haack Formylation of Benzo[b]thiophene
To a solution of benzo[b]thiophene (1 eq.) in a suitable solvent such as DMF or 1,2-dichloroethane, the Vilsmeier reagent (prepared by the reaction of POCl₃ and DMF) is added at a controlled temperature (often 0 °C). The reaction mixture is then heated for a period of time to drive the reaction to completion. After cooling, the reaction is quenched by the addition of an aqueous sodium acetate or sodium hydroxide solution. The product, benzo[b]thiophene-3-carbaldehyde, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by chromatography or recrystallization.
Step 2b: Reductive Amination of Benzo[b]thiophene-3-carbaldehyde
Reductive amination is a versatile method for converting aldehydes and ketones into amines.[4][5] In this step, the benzo[b]thiophene-3-carbaldehyde is reacted with an ammonia source in the presence of a reducing agent to form the primary amine.
Experimental Protocol: Reductive Amination
A solution of benzo[b]thiophene-3-carbaldehyde (1 eq.) and an ammonia source (e.g., ammonium acetate, ammonia in methanol) in a suitable solvent (e.g., methanol, ethanol) is prepared. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise. The reaction is stirred at room temperature until the starting aldehyde is consumed. The reaction is then worked up by quenching any remaining reducing agent, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude amine.
Step 2c: Formation of the Hydrochloride Salt
The final step is the same as in Route 1, involving the treatment of the free amine with hydrogen chloride to precipitate the hydrochloride salt.
Synthesis of Benzo[b]thiophen-3-ylmethanamine HCl via Reductive Amination
Critical Evaluation and Conclusion
Both synthetic routes offer viable methods for the preparation of this compound.
Route 1 (Nitrile Reduction) is a straightforward approach, particularly if benzo[b]thiophene-3-carbonitrile is readily available. However, the use of highly reactive and hazardous reagents like lithium aluminum hydride requires stringent safety precautions and anhydrous conditions, which may not be ideal for large-scale synthesis.
Route 2 (Reductive Amination) is often considered the more versatile and scalable option. The Vilsmeier-Haack reaction is a well-established and generally high-yielding process for the formylation of benzo[b]thiophenes. The subsequent reductive amination step can be performed under mild conditions with a variety of reducing agents, offering greater flexibility and safety compared to the use of metal hydrides. This route generally provides good to excellent overall yields and is more amenable to process optimization and scale-up.
For researchers in a drug development setting, Route 2 is likely the preferred method due to its higher potential for scalability, improved safety profile, and the milder conditions of the final amination step. However, the choice of synthesis will ultimately depend on the specific resources, scale, and safety infrastructure available to the researcher. Further optimization of reaction conditions for either route may lead to improved yields and process efficiency.
References
- 1. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Benzo[b]thiophen-3-ylmethanamine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of Benzo[b]thiophen-3-ylmethanamine hydrochloride, ensuring the safety of personnel and adherence to regulatory standards. This compound is classified as an irritant, causing skin, eye, and respiratory irritation, and therefore requires careful handling and disposal.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1][2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[1][2][3] It should never be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and related waste."
-
This container should be used exclusively for the solid chemical, any residues, and contaminated materials (e.g., weighing boats, contaminated paper towels).
-
-
Container Management:
-
Use a container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
The container must be kept closed at all times, except when adding waste.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer any unwanted solid this compound into the designated hazardous waste container. Avoid creating dust.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and disposable labware, must also be placed in the designated waste container.
-
Empty Original Containers: The original product container, even if seemingly empty, should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and treated as hazardous waste. The rinsed container should then be disposed of according to your institution's guidelines for contaminated containers.[4]
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be clearly marked as a "Hazardous Waste Accumulation Area."
-
-
Arranging for Disposal:
-
The disposal of this compound must be handled by a licensed and approved waste disposal company.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. They will have established procedures and certified vendors to ensure regulatory compliance.
-
Hazard Summary for Disposal
| Hazard Classification | GHS Hazard Statement | Precautionary Disposal Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P501: Dispose of contents/container to an approved waste disposal plant.[1][3][5] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P501: Dispose of contents/container to an approved waste disposal plant.[1][3][5] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P501: Dispose of contents/container to an approved waste disposal plant.[1][3][5] |
Below is a logical workflow to guide the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Benzo[b]thiophen-3-ylmethanamine hydrochloride
Essential Safety and Handling Guide for Benzo[b]thiophen-3-ylmethanamine hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS RN: 55810-74-7). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health effects. The following table summarizes its hazard classifications.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation[1] |
| Acute Oral Toxicity (related compound) | H301 | Toxic if swallowed |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To prevent eye irritation or serious eye damage from splashes or dust.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and full-length pants. | To prevent skin irritation upon contact.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with a risk of dust or aerosol generation. | To prevent respiratory tract irritation.[1] |
A comprehensive PPE workflow is illustrated in the diagram below.
Diagram 1: PPE Donning and Doffing Procedure
Operational and Disposal Plans
Safe Handling Protocol
Follow these steps to ensure the safe handling of this compound:
-
Preparation :
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid to avoid dust formation.
-
Gather all necessary PPE and ensure it is in good condition.
-
-
Handling :
-
Storage :
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions :
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
-
Containment and Cleaning :
-
Prevent further leakage or spillage if it is safe to do so.
-
Avoid dust formation.
-
Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[6]
-
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. This should be done through a licensed waste disposal company. Do not allow the product to enter drains.[5][7]
The following diagram outlines the overall safe handling and disposal workflow.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
